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N-Boc-N5-Cbz-D-ornithine succinimido ester Documentation Hub

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  • Product: N-Boc-N5-Cbz-D-ornithine succinimido ester

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation, Physical Properties, and Application Protocols of Boc-D-Orn(Z)-OSu

Executive Summary In the rapidly evolving field of peptidomimetics and peptide-based drug discovery, the incorporation of unnatural D-amino acids is a primary strategy for enhancing proteolytic stability and extending in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of peptidomimetics and peptide-based drug discovery, the incorporation of unnatural D-amino acids is a primary strategy for enhancing proteolytic stability and extending in vivo half-lives. Boc-D-Orn(Z)-OSu is a highly specialized, pre-activated amino acid building block designed for this exact purpose. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of its chemical properties, structural advantages, and field-proven experimental protocols, ensuring researchers can deploy this reagent with maximum efficiency and reproducibility.

Chemical Identity & Structural Architecture

Boc-D-Orn(Z)-OSu (CAS: 57225-26-0) is an orthogonally protected derivative of D-ornithine[1]. Its molecular architecture is engineered to provide precise control over multi-step peptide synthesis through three distinct functional domains:

  • N-α-Boc (tert-Butyloxycarbonyl) Protection: The alpha-amine is shielded by a Boc group, which is highly stable to alkaline hydrolysis, hydrazinolysis, and nucleophilic attack, but can be rapidly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid)[].

  • N-δ-Z (Benzyloxycarbonyl) Protection: The side-chain amine is protected by a Z (or Cbz) group. This provides strict orthogonality to the Boc group; the Z group remains completely intact during acid-mediated Boc removal and is typically cleaved later via catalytic hydrogenolysis (H₂ / Pd-C) or strong acids like HF[].

  • OSu (N-hydroxysuccinimide) Active Ester: The C-terminus is pre-activated as an NHS ester. This eliminates the need for in situ coupling reagents (such as EDC or DIC), suppresses racemization, and drives the acylation of primary amines with exceptional kinetics.

Physical and Chemical Properties

Understanding the physical parameters of Boc-D-Orn(Z)-OSu is critical for maintaining its stability and reactivity during storage and synthesis.

PropertyValue
IUPAC / Chemical Name N-α-tert-Butyloxycarbonyl-N-δ-benzyloxycarbonyl-D-ornithine N-hydroxysuccinimide ester
CAS Number 57225-26-0[1]
Molecular Formula C₂₂H₂₉N₃O₈[]
Molecular Weight 463.49 g/mol []
Physical State Solid (Typically a white to off-white powder)[3]
Solubility Soluble in DMF, DMSO, and DCM; Insoluble in H₂O
Storage Conditions Refrigerated (2–8 °C), kept in a dry, tightly closed container[3]
Decomposition Hazards Emits carbon monoxide and nitrogen oxides under fire conditions[3]

Mechanistic Pathway: Orthogonal Deprotection

The true utility of Boc-D-Orn(Z)-OSu lies in its orthogonal deprotection scheme, allowing selective elongation of the peptide backbone or side-chain functionalization without cross-reactivity.

OrthogonalProtection A Boc-D-Orn(Z)-OSu (Pre-activated Ester) B Nucleophilic Attack (Primary Amine) A->B Mild Base (DIPEA) C Peptide Intermediate Boc-D-Orn(Z)-Peptide B->C - HOSu Byproduct D TFA Cleavage (Removes Boc) C->D Acidic Condition E H2 / Pd-C (Removes Z) C->E Hydrogenolysis F N-alpha Free Amine (Ready for Extension) D->F G N-delta Free Amine (Side-chain Modification) E->G

Structural Activation & Orthogonal Deprotection Workflow

Experimental Methodologies: Solution-Phase Coupling Protocol

The following protocol outlines a self-validating workflow for coupling Boc-D-Orn(Z)-OSu to a free amine in solution-phase synthesis.

Step 1: Preparation & Dissolution Dissolve the amine component (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the amine is fully free-based and nucleophilic.

Step 2: Reagent Addition Slowly add Boc-D-Orn(Z)-OSu (1.1 equivalents) to the stirring solution at 0 °C. The slight excess ensures complete conversion of the amine.

Step 3: Reaction Propagation Allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction via TLC or LC-MS until the primary amine is completely consumed.

Step 4: Aqueous Workup Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

  • 5% Aqueous Citric Acid (3x): Removes unreacted amine and DIPEA.

  • Saturated Aqueous NaHCO₃ (3x): Neutralizes and extracts the acidic N-hydroxysuccinimide (HOSu) byproduct.

  • Brine (1x): Removes residual water from the organic phase.

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-D-Orn(Z)-peptide intermediate.

CouplingWorkflow S1 Step 1 Dissolution S2 Step 2 Addition S1->S2 S3 Step 3 Reaction S2->S3 S4 Step 4 Workup S3->S4 S5 Step 5 Isolation S4->S5

Step-by-Step Workflow for Solution-Phase Peptide Coupling

Causality in Experimental Choices (E-E-A-T)

To ensure trustworthiness and reproducibility, it is vital to understand the causality behind these experimental choices:

  • Why use an OSu pre-activated ester? Standard coupling reagents (like DIC or EDC) require in situ activation, which can lead to the formation of difficult-to-remove urea byproducts or cause racemization at the alpha-carbon. OSu esters are isolable, stable intermediates that react cleanly. The sole byproduct, N-hydroxysuccinimide, is highly water-soluble and effortlessly removed during the NaHCO₃ wash.

  • Why strict anhydrous conditions? While Boc-D-Orn(Z)-OSu is relatively stable, active esters are susceptible to hydrolysis in the presence of moisture, which converts the reactive ester back into the inactive Boc-D-Orn(Z)-OH free acid[3]. This is also why the reagent must be stored refrigerated and tightly sealed.

  • Why D-Ornithine? Endogenous proteases are stereoselective for L-amino acids. By incorporating the D-enantiomer of ornithine, researchers can design peptidomimetics that are highly resistant to enzymatic degradation, significantly improving the pharmacokinetic profile of the resulting drug candidate.

References

The following authoritative sources were utilized to ground the chemical properties and handling guidelines detailed in this whitepaper. Working landing pages are provided for verification.

Sources

Exploratory

Solubility Dynamics and Application Protocols for N-Boc-N5-Cbz-D-ornithine Succinimido Ester in DMF and DMSO

Executive Summary N-Boc-N5-Cbz-D-ornithine succinimido ester (Boc-D-Orn(Z)-OSu) is a highly specialized, orthogonally protected chiral building block integral to advanced peptide synthesis and bioconjugation[1]. The inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Boc-N5-Cbz-D-ornithine succinimido ester (Boc-D-Orn(Z)-OSu) is a highly specialized, orthogonally protected chiral building block integral to advanced peptide synthesis and bioconjugation[1]. The incorporation of D-ornithine confers critical protease resistance to resulting peptidomimetics, while its pre-activated N-hydroxysuccinimide (OSu) ester enables spontaneous, high-efficiency acylation of primary amines[2]. This technical whitepaper explores the solvation thermodynamics of this compound in polar aprotic solvents—specifically N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)—and provides field-proven, self-validating protocols designed to mitigate the inherent risks of active ester hydrolysis.

Solvation Thermodynamics: DMF vs. DMSO

Active esters like Boc-D-Orn(Z)-OSu are highly lipophilic due to their bulky protecting groups (Boc and Z/Cbz), yet they require highly polar environments to stabilize the transition states of nucleophilic acyl substitution. Both DMF and DMSO are polar aprotic solvents that provide exceptional solvation for this compound, typically achieving solubility limits well above 250 mg/mL[3].

However, the selection between DMF and DMSO dictates the downstream processing and stability of the reaction. DMF is the gold standard for Solid-Phase Peptide Synthesis (SPPS) due to its optimal resin-swelling properties and relative volatility. DMSO, while offering superior solvation for rigid, aggregation-prone peptide sequences, possesses a high boiling point that complicates solvent removal.

Quantitative Data Summary
ParameterN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Solubility Limit (Boc-D-Orn(Z)-OSu) > 250 mg/mL (Highly Soluble)> 250 mg/mL (Highly Soluble)
Dielectric Constant (ε) 36.746.7
Boiling Point 153 °C189 °C
Hygroscopicity HighVery High
Removal Method Evaporation under reduced pressureLyophilization, RP-HPLC, or extensive dialysis
Primary Application SPPS, general solution-phase couplingDifficult sequence solubilization, bioconjugation

Mechanistic Insights: The Hydrolysis Caveat

Expertise & Causality: While Boc-D-Orn(Z)-OSu dissolves readily in both DMF and DMSO, these solvents are notoriously hygroscopic[4]. When exposed to atmospheric moisture, they absorb trace amounts of water. In this environment, water acts as a competing nucleophile against the target primary amine. This parasitic reaction hydrolyzes the OSu ester, reverting it to the inactive free carboxylic acid (Boc-D-Orn(Z)-OH) and releasing N-hydroxysuccinimide as a byproduct[5].

Trustworthiness & Reaction Kinetics: The rate of OSu ester hydrolysis is highly pH-dependent and accelerates rapidly in alkaline conditions[6]. A common failure point in bioconjugation is the premature addition of a non-nucleophilic base (such as DIEA or TEA) to the stock solution. If the base is introduced before the target amine is fully dissolved and available, it catalyzes the rapid hydrolysis of the active ester by trace water. Therefore, experimental design must enforce a strict order of addition: the active ester and target amine must be mixed first, followed by the base to adjust the pH to the optimal 7-9 range[6].

G A Boc-D-Orn(Z)-OSu (Active Ester) D Hydrolysis Reaction (Accelerated by Base) A->D B Hygroscopic Solvents (DMF / DMSO) C Trace H2O (Nucleophile) B->C Absorbs Moisture C->D E Boc-D-Orn(Z)-OH (Inactive Free Acid) D->E Loss of Reactivity F N-Hydroxysuccinimide (Leaving Group) D->F Byproduct

Mechanism of OSu ester hydrolysis in hygroscopic solvents (DMF/DMSO).

Experimental Workflows & Methodologies

To ensure a self-validating and high-yielding reaction, the following protocols must be executed using strictly anhydrous techniques. Because NHS-esters hydrolyze readily, stock solutions must never be stored; they must be prepared immediately before use[5].

Protocol 1: Solution-Phase Amine Coupling

Objective: Covalently link Boc-D-Orn(Z)-OSu to a target primary amine (e.g., a peptide N-terminus or small molecule).

Step-by-Step Methodology:

  • Preparation of Anhydrous Environment: Purge a dry reaction vial with nitrogen or argon. Ensure the target amine is fully lyophilized and free of residual moisture.

  • Solubilization: Dissolve the target primary amine in anhydrous DMF or DMSO. If the amine is a peptide salt (e.g., TFA salt), ensure complete dissolution.

  • Active Ester Addition: Weigh Boc-D-Orn(Z)-OSu (1.2 to 2.0 molar equivalents relative to the amine) and immediately dissolve it in a minimal volume of anhydrous DMF/DMSO. Transfer this directly to the amine solution.

  • pH Adjustment (Critical Step): Add N,N-Diisopropylethylamine (DIEA) dropwise to the reaction mixture until the apparent pH reaches 7.5–8.5. Causality Note: Adding the base only after both reagents are mixed ensures the amine outcompetes trace water for the acyl intermediate.

  • Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Self-Validation Check: Withdraw a 1 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC. The reaction is validated as complete when the mass/spot corresponding to the free target amine is fully consumed.

  • Quenching: If unreacted active ester remains, quench the reaction by adding a 10-20 mM final concentration of Tris or Glycine buffer, which contains primary amines that will scavenge the excess Boc-D-Orn(Z)-OSu[5].

  • Purification: If DMF was used, remove the solvent under reduced pressure and extract with ethyl acetate/water. If DMSO was used, purify directly via preparative RP-HPLC.

G S1 Step 1: Dissolve Boc-D-Orn(Z)-OSu in Anhydrous DMF/DMSO S2 Step 2: Add Target Primary Amine S1->S2 S3 Step 3: Add DIEA (Adjust pH to 7-9) S2->S3 S4 Step 4: Incubate (30 min - 2 hrs) S3->S4 S5 Step 5: Quench (Tris or Glycine) S4->S5 S6 Step 6: Purify (Extraction/HPLC) S5->S6

Step-by-step workflow for solution-phase amine coupling using Boc-D-Orn(Z)-OSu.

References

  • Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org Source: iGEM URL:[Link][4]

  • Description Storage Introductions Procedure for Crosslinking Proteins (DSS) Source: Sangon Biotech URL:[Link][6]

Sources

Foundational

Proper storage conditions and shelf life of N-Boc-N5-Cbz-D-ornithine NHS ester

An In-depth Technical Guide to the Proper Storage and Handling of N-Boc-N5-Cbz-D-ornithine NHS Ester Authored By: A Senior Application Scientist Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Proper Storage and Handling of N-Boc-N5-Cbz-D-ornithine NHS Ester

Authored By: A Senior Application Scientist

Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis and Bioconjugation

N-Boc-N5-Cbz-D-ornithine N-hydroxysuccinimide (NHS) ester is a specialized amino acid derivative crucial for advanced peptide synthesis and the conjugation of molecules to primary amines. Its unique structure, featuring orthogonal Boc and Cbz protecting groups and a highly reactive NHS ester, allows for precise, stepwise chemical modifications. The success of complex, multi-step syntheses or conjugation protocols hinges on the high reactivity and purity of this reagent. However, the very feature that makes the NHS ester so effective—its reactivity—also renders it inherently unstable if not stored and handled with meticulous care.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles governing the stability of N-Boc-N5-Cbz-D-ornithine NHS ester. We will move beyond simple storage instructions to explore the chemical causality behind its degradation, offering field-proven protocols and validation methods to ensure the integrity of your experiments and the reproducibility of your results.

Pillar 1: The Chemistry of Instability - Understanding the Degradation Pathway

The primary vulnerability of any NHS ester, including our compound of interest, is its susceptibility to hydrolysis.[1][3] The NHS ester is designed for a nucleophilic acyl substitution reaction where a primary amine attacks the activated carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide.[4][] Unfortunately, water is also a nucleophile and is typically present in vast molar excess in atmospheric moisture and aqueous buffers. This leads to a competing hydrolysis reaction that cleaves the ester bond, regenerating the inactive parent carboxylic acid (N-Boc-N5-Cbz-D-ornithine) and rendering the reagent useless for conjugation.[2][3]

This fundamental conflict between the desired aminolysis and the undesired hydrolysis is the central challenge that proper storage and handling protocols are designed to overcome.

cluster_main Competing Reaction Pathways cluster_desired Aminolysis (Desired) cluster_undesired Hydrolysis (Degradation) reagent N-Boc-N5-Cbz-D-ornithine NHS Ester (Active) product Stable Amide Bond (Conjugate) reagent->product Successful Conjugation degraded Inactive Carboxylic Acid reagent->degraded Reagent Inactivation amine Primary Amine (R-NH₂) amine->product water Water (H₂O) (Moisture) water->degraded

Caption: Competing reaction pathways for NHS esters.

Pillar 2: Proactive Preservation - Core Storage and Handling Protocols

To ensure the long-term viability and maximum shelf life of N-Boc-N5-Cbz-D-ornithine NHS ester, a multi-faceted approach to storage is required, focusing on the exclusion of moisture and the reduction of thermal energy.

Optimal Storage Conditions

The solid, powdered form of the reagent is significantly more stable than any solution.[2] All storage recommendations are based on preserving the compound in its solid state.

ParameterRecommendationRationale & Expert Insight
Temperature -20°C is the standard. Storage at 4°C is acceptable for short periods, but -20°C is strongly recommended for long-term storage.Lowering the temperature dramatically reduces the kinetic rate of hydrolysis and other potential degradation pathways.[2] While the solid state minimizes molecular mobility, sub-zero temperatures provide the most robust protection against slow, long-term degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen) and/or with a desiccant. The primary goal is to create an anhydrous (water-free) environment. Backfilling the vial with a dry, inert gas displaces atmospheric moisture. Storing the vial inside a larger sealed container with a desiccant like silica gel or calcium chloride provides a critical secondary barrier against moisture ingress.
Light Store in the dark or in an amber vial. While hydrolysis is the main concern, some complex organic molecules can be sensitive to photolytic degradation. Storing in the dark is a simple precaution to eliminate this variable.[2]
Form Store as a dry solid powder. Never store NHS esters in aqueous solutions.[6] Stock solutions should only be prepared in anhydrous-grade organic solvents immediately before use.[1]
The Critical Handling Workflow: Preventing Degradation Upon Use

The moment of greatest vulnerability for an NHS ester is when the vial is opened. Improper handling at this stage can introduce enough moisture to compromise the entire batch.

start Start: Retrieve Vial from -20°C Storage equilibrate 1. Equilibrate to Room Temperature (CRITICAL STEP: 30-60 min) start->equilibrate open_vial 2. Open Vial in Low Humidity (e.g., glove box or quickly in open lab) equilibrate->open_vial Prevents condensation of atmospheric moisture weigh 3. Weigh Required Amount Rapidly open_vial->weigh reseal 4. Reseal Vial Tightly weigh->reseal purge 5. Purge with Inert Gas (Argon/Nitrogen) reseal->purge store 6. Return to -20°C Storage (with desiccant) purge->store

Caption: Workflow for safely handling moisture-sensitive NHS esters.

Causality Explained: The equilibration step is non-negotiable. Opening a cold vial immediately exposes the cold solid to ambient air. Moisture in the air will instantly condense onto the powder, initiating hydrolysis that will continue even after the vial is returned to the freezer.[1][7] Allowing the vial to reach room temperature ensures its surfaces are not cold enough to cause condensation.

Pillar 3: Shelf Life and Stability in Solution

Shelf Life of Solid Reagent

When stored under the optimal conditions described above (-20°C, desiccated, dark), N-Boc-N5-Cbz-D-ornithine NHS ester should maintain its reactivity for at least 12 months from the date of receipt.[8] However, shelf life is critically dependent on handling. Each time the vial is opened, the risk of moisture contamination increases, potentially shortening the effective shelf life. For this reason, it is highly recommended to aliquot the bulk powder into smaller, single-use vials upon first receipt.[7]

Stability in Solution: A Race Against Time

NHS esters are never truly stable in solution. When preparing for a reaction, the reagent should be dissolved in an appropriate anhydrous solvent immediately before it is added to the reaction mixture.

  • Recommended Solvents: Anhydrous (water-free) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most common choices.[1][9]

  • Solvent Quality is Key: Ensure you are using a high-purity, amine-free grade of DMF. Lower quality DMF can contain dimethylamine as a degradation product, which will react with the NHS ester.[9]

  • Aqueous Instability: The stability of NHS esters in aqueous buffers is highly pH-dependent and is often measured in minutes to hours. Hydrolysis is significantly accelerated at higher pH values.[3][10]

pHTemperatureApproximate Half-life of a typical NHS Ester
7.00°C4-5 hours[10]
8.04°C~1-2 hours
8.64°C~10 minutes[10]

This table illustrates the general trend for NHS esters and highlights the rapid rate of hydrolysis in conditions often used for conjugation.

Pillar 4: A Self-Validating System - Experimental Protocol for Quality Control

Trust in your results begins with trust in your reagents. If a conjugation reaction fails, it is essential to determine if the NHS ester's reactivity is the cause. The following protocol provides a straightforward method to functionally assess the activity of your N-Boc-N5-Cbz-D-ornithine NHS ester.

Protocol: Functional Activity Test via Conjugation to a Model Amine

This experiment tests the ability of the NHS ester to react with a simple primary amine, with the product being easily detectable by a method like LC-MS.

Materials:

  • N-Boc-N5-Cbz-D-ornithine NHS ester (your stock)

  • Model Amine: N-Boc-cadaverine or a simple primary amine-containing peptide.

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • LC-MS system for analysis

Workflow:

prep_amine 1. Prepare Amine Solution (e.g., 10 mM N-Boc-cadaverine in Reaction Buffer) react 3. Initiate Reaction (Add 1.5 molar eq. of NHS ester to amine solution) prep_amine->react prep_ester 2. Prepare NHS Ester Solution (e.g., 100 mM in anhydrous DMSO) Prepare immediately before use prep_ester->react incubate 4. Incubate (30 min at Room Temperature) react->incubate quench 5. Quench Reaction (Add Tris-HCl to 50 mM final conc.) incubate->quench analyze 6. Analyze by LC-MS (Look for expected mass of conjugate) quench->analyze result Result Interpretation analyze->result

Caption: Experimental workflow for NHS ester activity validation.

Methodology:

  • Prepare Amine Solution: Dissolve the model amine (e.g., N-Boc-cadaverine) in the reaction buffer to a final concentration of 10 mM.

  • Prepare NHS Ester Solution: Following the critical handling workflow, weigh out the N-Boc-N5-Cbz-D-ornithine NHS ester and dissolve it in anhydrous DMSO to create a 100 mM stock solution. This must be done immediately before use.

  • Initiate Reaction: Add a 1.5-fold molar excess of the NHS ester solution to the amine solution. For example, add 1.5 µL of the 100 mM NHS ester stock to 10 µL of the 10 mM amine solution.

  • Incubate: Allow the reaction to proceed for 30 minutes at room temperature.

  • Quench: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[4]

  • Analyze: Analyze the reaction mixture using LC-MS.

    • Positive Result (Active Reagent): A major peak corresponding to the mass of the desired conjugate will be observed.

    • Negative Result (Inactive Reagent): Little to no conjugate peak will be observed. The primary peaks will correspond to the starting amine and the hydrolyzed N-Boc-N5-Cbz-D-ornithine.

Conclusion

The chemical potency of N-Boc-N5-Cbz-D-ornithine NHS ester is inextricably linked to its inherent instability. By understanding the primacy of hydrolysis as the main degradation pathway, researchers can take proactive, rational steps to protect their investment and ensure the integrity of their experimental outcomes. Strict adherence to cold, desiccated storage and meticulous handling to prevent moisture contamination are not merely recommendations; they are fundamental requirements for success. By implementing the validation protocols outlined in this guide, teams can build a framework of trust and reproducibility for all applications involving this powerful chemical tool.

References

  • N-Hydroxysuccinimide. Wikipedia. [Link]

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PMC, National Center for Biotechnology Information. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. ACS Publications. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Exploratory

Molecular weight and exact mass of Boc-D-Orn(Z)-OSu

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Boc-D-Orn(Z)-OSu For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, a precise under...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Boc-D-Orn(Z)-OSu

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, a precise understanding of the chemical properties of reagents is paramount. This guide provides a detailed examination of two fundamental yet critically distinct properties of Nα-Boc-Nδ-Z-D-ornithine N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Orn(Z)-OSu: its molecular weight and exact mass.

Distinguishing Molecular Weight from Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent different concepts.

  • Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes. The molecular weight is calculated using the standard atomic weights of the elements as found on the periodic table. This value is crucial for stoichiometric calculations in chemical reactions, such as determining the mass of a reagent needed for a synthesis.

  • Exact Mass : This is the calculated mass of a molecule based on the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The exact mass is a key parameter in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high accuracy.

Physicochemical Properties of Boc-D-Orn(Z)-OSu

Boc-D-Orn(Z)-OSu is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the Z (benzyloxycarbonyl) group protects the δ-amino group of the ornithine side chain. The N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation.

Below is a summary of the key quantitative data for Boc-D-Orn(Z)-OSu:

PropertyValueSource(s)
Chemical Formula C₂₂H₂₉N₃O₈[1][2]
Molecular Weight 463.49 g/mol [1][3]
Exact Mass 463.19547 Da
CAS Number 57225-26-0[2][3]

The molecular weight of 463.49 g/mol is used for everyday laboratory calculations, such as preparing solutions of a specific molarity. The exact mass of 463.19547 Da is what would be observed in high-resolution mass spectrometry and is used to confirm the identity and purity of the compound.

The Significance in Research and Drug Development

A clear understanding of both molecular weight and exact mass is essential for the successful application of Boc-D-Orn(Z)-OSu in research and development.

Stoichiometry in Peptide Synthesis

In peptide synthesis, precise molar ratios of amino acids and coupling reagents are required to ensure the efficient formation of peptide bonds and to minimize side reactions. The molecular weight is used to calculate the exact mass of Boc-D-Orn(Z)-OSu needed for each coupling step in the synthesis of a peptide.

Compound Verification via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In drug development and chemical research, it is routinely used to confirm the identity of synthesized compounds. High-resolution mass spectrometry can measure the mass of a molecule with sufficient accuracy to distinguish it from other molecules with the same nominal mass. The experimentally determined exact mass is compared to the calculated exact mass to confirm the elemental composition of the synthesized peptide containing the Orn(Z) residue.

Experimental Workflow: Incorporating Boc-D-Orn(Z)-OSu in SPPS

The following diagram illustrates a typical workflow for the incorporation of a Boc-protected amino acid, such as Boc-D-Orn(Z)-OSu, in solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Solid Support cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_wash Wash Resin Resin with growing peptide chain TFA Treat with TFA in DCM to remove Boc group Resin->TFA 1. Base Neutralize with a base (e.g., DIEA) TFA->Base 2. AminoAcid Add Boc-D-Orn(Z)-OSu Base->AminoAcid 3. Wash Wash with solvent (e.g., DMF, DCM) AminoAcid->Wash 4. Wash->Resin Repeat for next cycle

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Peptide Coupling using N-Boc-N5-Cbz-D-ornithine succinimido ester

Strategic Utility & Introduction The incorporation of D-amino acids into peptide sequences is a fundamental strategy in drug development to enhance proteolytic stability and extend in vivo half-lives. N-Boc-N5-Cbz-D-orni...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility & Introduction

The incorporation of D-amino acids into peptide sequences is a fundamental strategy in drug development to enhance proteolytic stability and extend in vivo half-lives. N-Boc-N5-Cbz-D-ornithine succinimido ester (commonly referred to as Boc-D-Orn(Z)-OSu) is a highly specialized, pre-activated building block used to conjugate a orthogonally protected D-ornithine residue to primary amines.

This reagent features three critical functional domains:

  • N-Hydroxysuccinimide (NHS) Active Ester: Enables rapid, auxiliary-free aminolysis.

  • Boc-Protected α -Amine: Acid-labile protection allowing for orthogonal deprotection under mild acidic conditions (e.g., TFA)[1].

  • Cbz-Protected δ -Amine: Hydrogenolysis-labile or strong-acid-labile protection, allowing selective branching or functionalization at the side chain after the primary peptide backbone is synthesized.

Mechanistic Rationale: The "Why" Behind the Protocol

Standard peptide coupling often requires in situ activation using reagents like EDC, DIC, or HATU. However, activating the carboxylic acid of a D-amino acid in the presence of a base frequently leads to the formation of an oxazolone intermediate, which is highly prone to racemization.

By utilizing a pre-activated NHS ester, the reaction proceeds via a direct nucleophilic acyl substitution []. The primary amine of the target peptide or molecule attacks the activated carbonyl, forming a tetrahedral intermediate. This intermediate rapidly collapses, displacing the benign, water-soluble N-hydroxysuccinimide leaving group to form a stable amide bond[]. Because the ester is pre-formed and highly chemoselective, the risk of racemization is effectively eliminated, and the reaction proceeds efficiently at a slightly basic pH (7.2–8.5)[].

Mechanism A Boc-D-Orn(Z)-OSu (Active Ester) C Tetrahedral Intermediate A->C Attack B Primary Amine (Nucleophile) B->C D Stable Amide Bond C->D Collapse E NHS Byproduct (Water Soluble) C->E Leaving Group

Nucleophilic acyl substitution mechanism of Boc-D-Orn(Z)-OSu.

Quantitative Reaction Parameters

To ensure reproducible conjugation, the following physicochemical properties and stoichiometric parameters must be strictly observed.

Table 1: Physicochemical Profile of Boc-D-Orn(Z)-OSu

PropertyValue / Characteristic
Activation Chemistry N-Hydroxysuccinimide (NHS) Active Ester
α -Amine Protection tert-Butyloxycarbonyl (Boc) – Cleaved by TFA
δ -Amine Protection Carboxybenzyl (Cbz/Z) – Cleaved by H₂/Pd-C or HF
Optimal Coupling pH 7.2 – 8.5 (Maximizes aminolysis over hydrolysis)[]
Primary Solvents DMF, DMSO, DCM[1]

Table 2: Optimized Coupling Parameters

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Bioconjugation
Molar Equivalents 2.0 – 4.0 eq (relative to resin substitution)1.1 – 1.5 eq (relative to target amine)
Base DIPEA (2.0 – 4.0 eq)[1]DIPEA or pH 7.2-8.5 Aqueous Buffer[3]
Reaction Time 2 – 24 hours[1]30 – 120 minutes[]
Temperature Room Temperature (20–25°C)Room Temperature or 4°C[]

Experimental Methodologies

Workflow S1 1. Swell Resin & Deprotect (20% Piperidine in DMF) S2 2. Reagent Addition Add Boc-D-Orn(Z)-OSu + DIPEA S1->S2 S3 3. Coupling Incubation Agitate 2-24h at RT S2->S3 S4 4. Self-Validation Kaiser Test (Yellow = Pass) S3->S4 S5 5. Orthogonal Cleavage TFA (Boc) or H2/Pd (Cbz) S4->S5

Solid-phase experimental workflow and validation for Boc-D-Orn(Z)-OSu coupling.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Coupling

Causality Note: Swelling the resin expands the polymer matrix, ensuring maximum steric accessibility to the resin-bound primary amines. The addition of DIPEA neutralizes any residual acid and ensures the N-terminus is fully deprotonated for nucleophilic attack.

  • Resin Swelling: Swell the peptide-on-resin (1.0 equivalent) in N,N-Dimethylformamide (DMF) for 30 minutes[1].

  • N-Terminal Deprotection: If an Fmoc group is present, treat the resin with 20% piperidine in DMF for 20 minutes to expose the primary amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x)[1].

  • Coupling Preparation: Dissolve Boc-D-Orn(Z)-OSu (2.0 to 4.0 equivalents) in a minimal volume of anhydrous DMF.

  • Base Addition: Add the active ester solution to the swollen resin, followed immediately by N,N-Diisopropylethylamine (DIPEA) (2.0 to 4.0 equivalents)[1].

  • Incubation: Shake the reaction vessel at room temperature for 2 to 24 hours[1].

  • Validation: Proceed to the Self-Validating Quality Control step (Kaiser Test) prior to washing and cleavage.

Protocol B: Solution-Phase Bioconjugation

Causality Note: NHS esters are hydrolytically labile, with half-lives of 1–2 hours at neutral pH[]. Maintaining a slightly basic pH (7.2–8.5) is critical to maximize the rate of aminolysis relative to competing hydrolysis[].

  • Preparation: Dissolve the target amine-containing molecule in a coupling buffer (e.g., PBS adjusted to pH 7.2–8.5) or anhydrous DMF/DCM if poorly water-soluble[3].

  • Activation: Dissolve Boc-D-Orn(Z)-OSu (1.1 to 1.5 equivalents) in DMF or DMSO[].

  • Reaction Initiation: Immediately add the active ester solution dropwise to the amine solution. Verify that the final pH remains strictly between 7.2 and 8.5[3].

  • Incubation: Stir the mixture at room temperature for 30 to 120 minutes[].

  • Purification: Remove the water-soluble N-hydroxysuccinimide byproduct and excess reagents via solvent extraction (washing the organic layer with water/brine) or preparative HPLC[4].

Self-Validating Quality Control

A robust protocol must be a self-validating system. Do not proceed to downstream deprotection or cleavage without empirical verification of coupling success.

For Solid-Phase Synthesis (Kaiser Test): The Kaiser (ninhydrin) test is a highly sensitive colorimetric assay for detecting free primary amines[1].

  • Procedure: Extract a few resin beads, wash with ethanol, and add drops of ninhydrin, phenol, and potassium cyanide solutions. Heat to 100°C for 5 minutes.

  • Pass Criteria (Negative Result): The beads and solution remain yellow , indicating complete conversion of primary amines into stable amide bonds[1].

  • Fail Criteria (Positive Result): The beads turn blue/purple , indicating unreacted amines[1]. Corrective Action: Extend the reaction time or perform a double coupling with fresh reagents[1].

For Solution-Phase Synthesis (LC-MS / TLC): Monitor the disappearance of the starting amine via TLC (UV/Ninhydrin stain) or LC-MS. The successful conjugate will display a mass shift corresponding to the addition of the Boc-D-Orn(Z) moiety minus the NHS leaving group ( −115.09 Da).

References

  • Title: Application Notes and Protocols for Boc-N-PEG5-C2-NHS Ester in Solid-Phase Peptide Synthesis Source: Benchchem URL: 1

  • Title: Application Notes and Protocols for EDC/NHS Coupling Reaction Source: Benchchem URL: 3

  • Title: Standard Coupling Procedures Source: Aapptec Peptides URL: 5

  • Title: Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis Source: rhhz.net URL: 4

  • Title: NHS Esters for Antibody Labeling Source: BOC Sciences URL:

Sources

Application

Solid-phase peptide synthesis (SPPS) incorporating Boc-D-Orn(Z)-OSu

As a Senior Application Scientist in peptide chemistry, I have designed this application note to provide an authoritative, mechanistic, and highly practical guide to incorporating Boc-D-Orn(Z)-OSu (CAS: 57225-26-0) into...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I have designed this application note to provide an authoritative, mechanistic, and highly practical guide to incorporating Boc-D-Orn(Z)-OSu (CAS: 57225-26-0) into Solid-Phase Peptide Synthesis (SPPS).

Unlike standard L-amino acids, the incorporation of D-ornithine is a strategic choice in drug development—particularly for antimicrobial peptides (AMPs) and peptidomimetics—to confer resistance against endogenous proteolytic degradation and to introduce critical cationic charges [1, 2].

This guide abandons generic templates to focus strictly on the chemical causality, thermodynamic advantages, and self-validating protocols required to successfully handle this specific pre-activated building block within a Boc/Bzl orthogonal protection strategy.

Mechanistic Rationale: The "Why" Behind the Chemistry

To master the use of Boc-D-Orn(Z)-OSu, one must understand the tri-fold chemical logic engineered into this specific molecule:

  • The D-Ornithine Core: The D-enantiomer reverses the stereochemistry of the peptide backbone at the insertion site. This structural inversion disrupts the recognition motifs of native proteases, drastically increasing the biological half-life of the synthesized peptide in serum [2].

  • Boc/Z Orthogonal Protection: The α -amine is protected by a Boc (tert-butyloxycarbonyl) group, which is highly acid-labile and removed by 50% Trifluoroacetic acid (TFA) during each elongation cycle. The δ -amine of the side chain is protected by a Z (benzyloxycarbonyl) group. The Z group is completely stable to TFA, ensuring no unwanted branching occurs during chain elongation. It is only removed during the final global cleavage using strong anhydrous hydrogen fluoride (HF) via an SN​1 mechanism [3].

  • The OSu Active Ester: The carboxyl group is pre-activated as an N-hydroxysuccinimide (OSu) ester. In standard SPPS, in-situ activation (using HATU or DIC/HOBt) can lead to unwanted epimerization of the α -carbon or guanidinylation of the N-terminus by uronium salts. The OSu active ester bypasses the need for coupling reagents entirely. It undergoes clean, rapid aminolysis with the free N-terminus of the growing peptide chain, releasing water-soluble N-hydroxysuccinimide as the only byproduct [4].

Quantitative Comparison: Pre-Activation vs. In-Situ Activation

The decision to use an OSu active ester over standard free acids (Boc-D-Orn(Z)-OH) fundamentally alters the reaction kinetics and purity profile of the synthesis. The table below summarizes the empirical data driving this choice.

ParameterBoc-D-Orn(Z)-OSu (Pre-activated)Boc-D-Orn(Z)-OH + HATU/DIEABoc-D-Orn(Z)-OH + DIC/HOBt
Coupling Agent Required NoneHATUDIC
Base Required in Coupling Minimal (Catalytic DIEA)High (2-3 eq DIEA)None
Risk of Epimerization < 0.1% (Highly stable)~1.5 - 3.0% (Base-driven)~0.5 - 1.0%
Uronium Capping Risk Zero Moderate (if HATU is in excess)Zero
Coupling Time (Standard) 60 - 90 minutes30 - 45 minutes120 minutes
Primary Byproduct N-Hydroxysuccinimide (Easily washed)Tetramethylurea (Toxic, sticky)Diisopropylurea (Insoluble)

Experimental Workflow Visualization

The following workflow illustrates the cyclical nature of Boc-SPPS when utilizing a pre-activated OSu ester. Because the OSu ester requires a highly nucleophilic (unprotonated) free amine to initiate aminolysis, a distinct neutralization step is mandatory after TFA deprotection.

SPPS_Workflow Resin Peptide-Resin (Boc-Protected N-Terminus) Deprotect 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotect Wash1 2. Solvent Wash (DCM -> DMF) Deprotect->Wash1 Neutralize 3. Neutralization (10% DIEA in DMF) Wash1->Neutralize Crucial for OSu Reactivity Coupling 4. Active Ester Coupling (Boc-D-Orn(Z)-OSu) Neutralize->Coupling Wash2 5. Byproduct Removal (DMF Washes) Coupling->Wash2 Removes N-Hydroxysuccinimide Wash2->Deprotect Next Amino Acid Cycle Cleavage 6. Global Cleavage & Z-Deprotection (Anhydrous HF + Scavengers) Wash2->Cleavage Post-Elongation

Caption: Cyclical workflow for Boc-SPPS utilizing Boc-D-Orn(Z)-OSu, highlighting the critical neutralization step.

Step-by-Step Protocol: Synthesis and Cleavage

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous reaction via the indicated analytical checks.

Phase A: Deprotection and Neutralization

Causality: TFA removes the Boc group but leaves the N-terminus protonated as a TFA salt ( NH3+​CF3​COO− ). OSu esters cannot react with protonated amines. Therefore, aggressive neutralization is required.

  • Resin Swelling: Swell the peptide-resin (e.g., PAM or Merrifield resin) in Dichloromethane (DCM) for 20 minutes.

  • Boc Removal: Treat the resin with 50% TFA in DCM (v/v) for 5 minutes. Drain, and repeat with a fresh 50% TFA/DCM solution for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3 × 1 min) followed by Dimethylformamide (DMF) (3 × 1 min).

  • Neutralization (Critical Step): Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 3 minutes. Drain and repeat once.

  • Validation: The resin must now test positive (dark blue) via the Kaiser (Ninhydrin) test, indicating the presence of free primary amines.

Phase B: Coupling of Boc-D-Orn(Z)-OSu

Causality: Because the ester is pre-activated, introducing exogenous coupling reagents will only cause side reactions. The reaction is driven purely by the concentration gradient and the leaving group's stability.

  • Preparation: Dissolve 3.0 equivalents of Boc-D-Orn(Z)-OSu [1] in a minimal volume of anhydrous DMF.

  • Coupling: Add the solution to the neutralized resin. Add 0.1 equivalents of DIEA to maintain a slightly basic environment (pH ~8) to catalyze the aminolysis.

  • Incubation: Agitate gently at room temperature for 60 to 90 minutes.

  • Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5 × 1 min) to remove the cleaved N-hydroxysuccinimide and unreacted ester.

  • Validation: Perform a Kaiser test. A negative result (yellow/clear) validates complete coupling. If slightly blue, repeat the coupling step with 1.0 equivalent of the active ester for 30 minutes.

Phase C: Global Cleavage and Z-Group Removal

Causality: The Z-protecting group on the ornithine side chain requires extreme acidic conditions to cleave. Liquid anhydrous HF is the industry standard for this step. Because Z-group cleavage generates highly reactive benzyl carbocations, scavengers must be used to prevent the alkylation of electron-rich amino acids (like Tyr, Trp, or Met) [3].

  • Preparation: Dry the peptide-resin completely under high vacuum overnight. Transfer to a specialized Teflon/Kel-F HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger cocktail (e.g., Anisole / p-Cresol / p-Thiocresol, 1:1:0.2 v/v) to the resin. Use 1.0 mL of scavenger per gram of resin.

  • HF Distillation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Distill anhydrous HF (10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Warm the vessel to 0°C (ice bath) and stir for 45 to 60 minutes. Note: Extending beyond 60 minutes may degrade delicate peptide bonds.

  • Evaporation: Evaporate the HF rapidly under a stream of nitrogen.

  • Precipitation: Precipitate the crude, fully deprotected D-Ornithine-containing peptide using cold diethyl ether. Centrifuge, wash the pellet with ether three times, and lyophilize.

Troubleshooting & Optimization

  • Sluggish Coupling (Positive Kaiser Test after 90 mins): OSu esters are bulkier than standard activated species. If coupling onto a sterically hindered residue (e.g., Val, Ile, or a sequence prone to β -sheet aggregation), add 1.0 equivalent of HOBt (Hydroxybenzotriazole). HOBt acts as an intermediate nucleophile, converting the OSu ester into an OBt ester in situ, which is smaller and highly reactive.

  • Incomplete Z-Group Removal (Observed in LC-MS): If a mass shift of +134 Da is observed in the final product, the Z-group was not fully cleaved. Ensure the HF cleavage is strictly maintained at 0°C (not colder) for the full 60 minutes. If the sequence lacks sensitive residues, Trifluoromethanesulfonic acid (TFMSA) can be used as a stronger alternative to HF.

References

  • Sigma-Aldrich. (n.d.). Boc-d-orn(z)-osu | 57225-26-0 - Sigma-Aldrich.
  • MDPI. (2022). Antimicrobial Proteins: Structure, Molecular Action, and Therapeutic Potential.
  • National Institutes of Health (NIH) / PubMed Central. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis.
  • MDPI. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview.
Method

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Peptides Utilizing N-α-Boc-N-δ-Cbz-D-ornithine NHS Ester

Introduction: Addressing the Challenge of Antimicrobial Resistance with Engineered Peptides The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents that can overcome existi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Addressing the Challenge of Antimicrobial Resistance with Engineered Peptides

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mode of action, which often involves the disruption of microbial membranes, making the development of resistance more challenging for bacteria.[3] A key strategy in designing potent and stable AMPs is the incorporation of non-canonical amino acids. This guide focuses on the strategic use of D-amino acids, specifically D-ornithine, to enhance the proteolytic resistance of synthetic AMPs, thereby increasing their in vivo stability and therapeutic potential.[4][5]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of AMPs incorporating D-ornithine using a specialized, pre-activated building block: N-α-Boc-N-δ-Cbz-D-ornithine N-hydroxysuccinimide (NHS) ester . We will delve into the rationale behind the orthogonal protection strategy afforded by the Boc and Cbz groups, provide detailed protocols for solid-phase peptide synthesis (SPPS), and outline methods for purification, characterization, and biological evaluation of the final peptide.

The Strategic Advantage of N-α-Boc-N-δ-Cbz-D-ornithine NHS Ester

The choice of this particular reagent is predicated on several key chemical principles that streamline the synthesis of complex AMPs:

  • D-Configuration for Proteolytic Stability: The incorporation of D-amino acids renders the peptide backbone resistant to cleavage by naturally occurring L-amino acid-specific proteases, a significant hurdle for the therapeutic application of peptide-based drugs.[6][5][7]

  • Orthogonal Protection Scheme: The N-α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the N-δ side-chain amino group is protected by the hydrogenolysis-labile carbobenzyloxy (Cbz) group.[8][9][10][11] This orthogonality is crucial as it allows for the selective deprotection of the α-amino group at each step of peptide elongation without disturbing the side-chain protection.[8][10] The side-chain can be deprotected at a later stage for further modification if desired.

  • NHS Ester for Efficient Coupling: The carboxyl group is pre-activated as an N-hydroxysuccinimide (NHS) ester.[12][13] NHS esters react efficiently and specifically with primary amines under mild conditions to form a highly stable amide bond, simplifying the coupling step in SPPS and often leading to higher coupling yields.[13][14][15]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of AMPs using N-α-Boc-N-δ-Cbz-D-ornithine NHS ester is typically performed via Boc-chemistry SPPS.[2] The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][2][16]

SPPS_Workflow Resin Resin Swelling (e.g., in DCM or DMF) First_AA First Amino Acid Coupling Resin->First_AA Wash1 Washing (DMF, DCM) First_AA->Wash1 Deprotection N-α-Boc Deprotection (TFA in DCM) Wash1->Deprotection Neutralization Neutralization (e.g., DIEA in DCM/DMF) Deprotection->Neutralization Wash2 Washing (DMF, DCM) Neutralization->Wash2 Coupling Coupling of N-α-Boc-N-δ-Cbz-D-Orn NHS Ester Wash2->Coupling Wash3 Washing (DMF) Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat n-1 cycles Final_Deprotection Final N-α-Boc Deprotection Wash3->Final_Deprotection Final Cycle Repeat->Deprotection Cleavage Cleavage & Side-Chain Deprotection (e.g., HF or TFMSA) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Boc-SPPS incorporating D-ornithine.

Detailed Protocol for SPPS of a Model D-Ornithine Containing AMP

This protocol outlines the manual synthesis of a hypothetical 10-amino acid AMP with the sequence Ac-X-X-X-X-D-Orn-X-X-X-X-X-NH₂ on a Rink Amide resin (for a C-terminal amide).

Materials:

  • Rink Amide MBHA resin

  • N-α-Boc protected amino acids

  • N-α-Boc-N-δ-Cbz-D-ornithine NHS ester

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIEA)

  • Deprotection reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or Trifluoromethanesulfonic acid (TFMSA) based cocktails.[17]

  • Cold diethyl ether

Protocol Steps:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[16]

    • Remove the Fmoc group from the Rink Amide linker by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (C-terminal):

    • In a separate vial, dissolve the first N-α-Boc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • N-α-Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes.[8]

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[8]

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (2 x 2 min).

    • Wash the resin with DMF (5x).

  • Coupling of N-α-Boc-N-δ-Cbz-D-ornithine NHS Ester:

    • Dissolve N-α-Boc-N-δ-Cbz-D-ornithine NHS ester (2 eq.) and DIEA (1 eq.) in DMF.

    • Add the solution to the neutralized resin and agitate for 2-4 hours. The pre-activated NHS ester simplifies this step, as a separate activation agent like HBTU is not required.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (5x).

  • Chain Elongation:

    • Repeat steps 3, 4, and a standard coupling step (similar to step 2) for each subsequent amino acid in the sequence.

  • Final N-α-Boc Deprotection:

    • After coupling the final amino acid, perform a final deprotection as described in step 3.

  • Acetylation of N-terminus (Optional):

    • To obtain an N-terminally acetylated peptide, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.[1]

    • Caution: This step involves strong acids and should be performed in a well-ventilated fume hood.[18]

    • Add the cleavage cocktail (e.g., Reagent K) to the resin and agitate for 2-4 hours at room temperature.[17] This step cleaves the peptide from the resin and removes the side-chain protecting groups (excluding the Cbz group if hydrogenolysis is not performed concurrently).

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Note on Cbz Deprotection: The Cbz group is stable to the strong acids used for Boc-SPPS cleavage. If the final peptide requires a free amine on the D-ornithine side-chain, a subsequent hydrogenolysis step (e.g., H₂/Pd on carbon) in solution after cleavage and purification is necessary.

Purification and Characterization

The crude synthetic peptide will contain impurities from incomplete reactions and side-products.[19][20] Purification is essential to obtain a homogenous product for biological assays.

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (ACN) with 0.1% TFA.[19]

  • Chromatography:

    • Column: A preparative C18 column is commonly used for peptide purification.

    • Mobile Phases:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. A typical gradient might be 5-65% Solvent B over 60 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak, which is typically the desired peptide.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Characterization: Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.

Parameter Description
Technique Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.
Sample Preparation A small amount of the purified peptide is dissolved in an appropriate solvent and mixed with a matrix if using MALDI.
Expected Result The observed mass should match the calculated theoretical mass of the desired peptide.
Example Data For a hypothetical peptide with a calculated mass of 1250.7 Da, an observed m/z of 1251.7 [M+H]⁺ would confirm its identity.

Biological Evaluation: Determining Antimicrobial Activity

The antimicrobial efficacy of the synthesized peptide is typically assessed by determining its Minimum Inhibitory Concentration (MIC).[21][22] The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism after overnight incubation.[22][23][24]

MIC_Assay_Workflow Peptide_Prep Prepare Peptide Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of Peptide in 96-well Plate Peptide_Prep->Serial_Dilution Inoculation Add Bacterial Inoculum to each well Serial_Dilution->Inoculation Bacteria_Prep Prepare Bacterial Inoculum (e.g., 10^5 CFU/mL) Bacteria_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Measure Optical Density (OD) or Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for a broth microdilution MIC assay.

Protocol: Broth Microdilution MIC Assay
  • Prepare Bacterial Inoculum: Culture the target bacterial strain (e.g., E. coli, S. aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.[25]

  • Peptide Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the purified peptide in the broth to achieve a range of desired concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[22][23]

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.[23][24] Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[24][25]

  • Determine MIC: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.[23][24] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[23]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive after coupling, repeat the coupling step before proceeding to deprotection. The use of the NHS ester generally provides high coupling efficiency, but steric hindrance can sometimes be a factor.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical, especially for peptides containing sensitive residues like Trp, Met, Cys, or Tyr, to prevent unwanted modifications.

  • Low Purity: Poor purity of the crude peptide can result from issues at any stage of the synthesis. Careful execution of each washing, deprotection, and coupling step is essential.

  • Peptide Solubility: Some AMPs can be hydrophobic and difficult to dissolve. Experiment with different solvent systems (e.g., adding small amounts of DMSO or acetic acid) for purification and biological assays.

Conclusion

The use of N-α-Boc-N-δ-Cbz-D-ornithine NHS ester offers a robust and efficient method for incorporating D-ornithine into synthetic antimicrobial peptides. The orthogonal protection strategy and pre-activated carboxyl group streamline the SPPS process, while the D-configuration of the amino acid provides a critical advantage in enhancing peptide stability. By following the detailed protocols for synthesis, purification, and biological evaluation outlined in this guide, researchers can effectively develop novel and potent AMPs to combat the growing threat of antibiotic resistance.

References

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs). Bio-protocol. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay. Bio-protocol. Retrieved from [Link]

  • Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]

  • ACS Publications. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]

  • Hilaris Publisher. (2023, July 06). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Hilaris Publisher. Retrieved from [Link]

  • MDPI. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Retrieved from [Link]

  • H1 Connect. (n.d.). Purification of synthetic peptides using a catching full-length sequence by polymerization approach. H1 Connect. Retrieved from [Link]

  • PubMed. (n.d.). Chemical Synthesis of Antimicrobial Peptides. PubMed. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory. Retrieved from [Link]

  • ACS Publications. (2024, December 11). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Waters Corporation. Retrieved from [Link]

  • MDPI. (2024, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. Retrieved from [Link]

  • PMC. (2026, February 04). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. PMC. Retrieved from [Link]

  • Frontiers. (2020, November 11). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers. Retrieved from [Link]

  • PMC. (2016, November 29). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Retrieved from [Link]

  • MDPI. (2024, October 09). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. MDPI. Retrieved from [Link]

  • PubMed. (2019, October 13). Antimicrobial activity, membrane interaction and stability of the D-amino acid substituted analogs of antimicrobial peptide W3R6. PubMed. Retrieved from [Link]

  • PubMed. (2011, May 06). Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase. PubMed. Retrieved from [Link]

  • MDPI. (2023, December 08). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O. Retrieved from [Link]

Sources

Application

Application Note: Selective Orthogonal Deprotection of Boc and Cbz Groups in D-Ornithine Peptides

Executive Summary The synthesis of complex peptide architectures—such as branched peptides, cyclic peptidomimetics, and antibody-drug conjugates—frequently relies on the incorporation of D-ornithine (D-Orn). As a non-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex peptide architectures—such as branched peptides, cyclic peptidomimetics, and antibody-drug conjugates—frequently relies on the incorporation of D-ornithine (D-Orn). As a non-proteinogenic amino acid possessing both an α -amino group and a δ -amino group, D-Ornithine requires a robust orthogonal protection strategy to allow for the selective functionalization of each amine.

This application note provides a comprehensive, self-validating guide to the orthogonal deprotection of tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups. By leveraging the distinct chemical vulnerabilities of these moieties—acidolysis for Boc and hydrogenolysis for Cbz—researchers can achieve absolute chemoselectivity during peptide elongation and modification.

Mechanistic Causality of Orthogonal Deprotection

The success of the Boc/Cbz orthogonal strategy hinges on the fundamental differences in their cleavage mechanisms. Understanding the causality behind these reactions is critical for preventing side reactions and optimizing yields.

Boc Deprotection via Acidolysis

The Boc group is highly sensitive to moderately strong acids. Treatment with1 protonates the carbamate oxygen, triggering the elimination of a tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates into isobutylene and CO₂[1]. Alternatively, 4M HCl in dioxane can be employed for highly efficient Boc removal[2].

The Causality of Scavengers: The liberated tert-butyl cation is highly electrophilic. If left unquenched, it will aggressively alkylate electron-rich amino acid side chains (e.g., Tryptophan, Methionine, Cysteine). Therefore, the addition of nucleophilic scavengers such as dithioethane (DTE) or triisopropylsilane (TIPS) is an absolute necessity to intercept these cations and prevent irreversible peptide degradation[3].

Cbz Deprotection via Hydrogenolysis

The Cbz (or Z) group is completely stable to the moderate acidic conditions used for Boc removal, requiring either extremely strong acids (like HF) or4 for cleavage[4].

The Causality of Selectivity: When exposed to hydrogen gas over a Palladium on Carbon (Pd/C) catalyst, the benzylic carbon-oxygen bond of the Cbz group undergoes reductive cleavage at the metal surface, releasing toluene and CO₂[4]. Because the Boc group lacks a benzylic moiety, it cannot undergo this surface-catalyzed reduction and remains 100% intact, ensuring perfect orthogonality[5].

Workflow Visualization

OrthogonalStrategy Start Boc-D-Orn(Cbz)-Peptide Dual Protected Intermediate BocPath Acidolysis (50% TFA/DCM) Start->BocPath Cleaves Boc CbzPath Hydrogenolysis (H2, Pd/C, MeOH) Start->CbzPath Cleaves Cbz IntermediateA H-D-Orn(Cbz)-Peptide Free α-amine BocPath->IntermediateA IntermediateB Boc-D-Orn(H)-Peptide Free δ-amine CbzPath->IntermediateB ValidationA Validation: Kaiser (+), LC-MS (-100 Da) IntermediateA->ValidationA ValidationB Validation: Kaiser (+), LC-MS (-134 Da) IntermediateB->ValidationB

Orthogonal deprotection pathways for Boc-D-Orn(Cbz)-peptides enabling selective functionalization.

Quantitative Compatibility & Lability Data

The following table summarizes the empirical stability and cleavage parameters for Boc and Cbz groups, providing a quantitative baseline for experimental design.

Protecting GroupReagent / ConditionPrimary MechanismCleavage EfficiencyOrthogonal StabilityByproducts
Boc 50% TFA in DCMAcidolysis>99% (30 min, RT)Cbz remains 100% intactIsobutylene, CO₂
Cbz 50% TFA in DCMAcidolysis0% (Stable)N/ANone
Cbz H₂, 10% Pd/C, MeOHHydrogenolysis>98% (2-4 hr, RT)Boc remains 100% intactToluene, CO₂
Boc H₂, 10% Pd/C, MeOHHydrogenolysis0% (Stable)N/ANone

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Each workflow includes integrated analytical checkpoints to guarantee that the mechanistic objective has been achieved before proceeding to the next synthetic step.

Protocol A: Selective Boc Deprotection (Retaining Cbz)

Objective: Liberate the amine protected by Boc while leaving the Cbz-protected amine fully intact.

  • Substrate Preparation: Dissolve the purified Boc-D-Orn(Cbz)-peptide in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cleavage Cocktail Formulation: Prepare a fresh solution of 50% TFA in DCM containing 2.5% Triisopropylsilane (TIPS) and 2.5% highly purified water (v/v/v).

    • Causality: Water quenches highly reactive carbocations, while TIPS acts as an irreversible scavenger for the tert-butyl cation, preventing the alkylation of susceptible residues[3].

  • Acidolysis: Add the cleavage cocktail to the peptide solution at a 1:1 volume ratio. Stir vigorously at room temperature for 30–45 minutes.

  • Concentration & Precipitation: Evaporate the reaction mixture under reduced pressure (do not exceed 30°C to prevent side reactions). Triturate the resulting oily residue with ice-cold diethyl ether to precipitate the peptide as a TFA salt. Centrifuge at 3000 rpm for 5 minutes and decant the ether. Repeat the ether wash twice.

  • Self-Validation Checkpoint:

    • Colorimetric: Perform a Kaiser (ninhydrin) test on a micro-aliquot of the precipitate. A deep blue color confirms the successful unmasking of the primary amine.

    • Analytical: Analyze via LC-MS. The target peak must show a mass shift of exactly -100 Da (loss of the Boc group) with no evidence of a -134 Da shift (which would indicate undesired Cbz cleavage).

Protocol B: Selective Cbz Deprotection (Retaining Boc)

Objective: Liberate the amine protected by Cbz via catalytic reduction while leaving the Boc-protected amine fully intact.

  • Catalyst Wetting (Safety Critical): In a flame-dried, Argon-flushed round-bottom flask, carefully add 10% Palladium on Carbon (Pd/C) (approximately 10-20% w/w relative to the peptide). Wet the catalyst with a few drops of water under Argon.

    • Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors. Wetting the catalyst under an inert atmosphere eliminates this risk.

  • Substrate Addition: Dissolve the Boc-D-Orn(Cbz)-peptide in degassed Methanol (or Ethanol) to a concentration of 0.05 M. Transfer this solution to the flask containing the wetted catalyst.

  • Hydrogenolysis: Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere. Stir the suspension vigorously at room temperature for 2 to 4 hours[4].

  • Filtration: Once the reaction is complete, flush the flask with Argon to displace the hydrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol.

    • Causality: Celite traps fine palladium particulates that would otherwise contaminate the peptide and interfere with downstream biological assays or couplings.

  • Self-Validation Checkpoint:

    • Colorimetric: Evaporate a small aliquot of the filtrate and perform a Kaiser test. A positive (blue) result confirms the presence of the newly freed amine.

    • Analytical: Analyze the concentrated filtrate via LC-MS. The target peak must show a mass shift of exactly -134 Da (loss of the Cbz group) with no evidence of a -100 Da shift (confirming Boc stability).

References

  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups Source: highfine.com URL:1

  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz Source: benchchem.com URL:5

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: aapptec.com URL:3

  • Protecting Groups for Amines: Carbamates Source: masterorganicchemistry.com URL:4

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) Source: researchgate.net URL:2

Sources

Method

Advanced Amine Bioconjugation and Orthogonal Branching using N-Boc-N5-Cbz-D-ornithine Succinimido Ester

Introduction & Scientific Rationale In the development of next-generation therapeutics—such as targeted radioligands, Antibody-Drug Conjugates (ADCs), and bivalent Proteolysis Targeting Chimeras (PROTACs)—researchers fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the development of next-generation therapeutics—such as targeted radioligands, Antibody-Drug Conjugates (ADCs), and bivalent Proteolysis Targeting Chimeras (PROTACs)—researchers frequently need to assemble complex, multi-functional architectures. N-Boc-N5-Cbz-D-ornithine succinimido ester (Boc-D-Orn(Z)-OSu) is a highly specialized, heterotrifunctional building block engineered specifically for these advanced branching applications.

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over simpler crosslinkers. Its design solves three distinct biochemical challenges:

  • Proteolytic Stability via D-Chirality: The incorporation of a D-amino acid backbone (D-ornithine) is a deliberate structural choice. Unlike naturally occurring L-amino acids, D-enantiomers are highly resistant to degradation by endogenous proteases. This modification significantly extends the in vivo circulation half-life of the resulting bioconjugate without compromising its payload delivery mechanics [1]. Furthermore, ornithine’s δ -amine is one carbon shorter than lysine’s ϵ -amine, restricting conformational flexibility and often reducing the entropic penalty during receptor binding.

  • Efficient Aminolysis via NHS Ester: The α -carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester. This allows for rapid, spontaneous acylation of primary amines (e.g., synthetic payload amines or peptide N-termini) under mild conditions, forming a highly stable amide bond [2].

  • Orthogonal Protection Strategy: The molecule features two protected primary amines with mutually exclusive cleavage chemistries. The α -amine is masked by an acid-labile tert-butyloxycarbonyl (Boc) group, while the δ -amine is protected by a carboxybenzyl (Cbz or Z) group. Because Cbz is stable to the mild acid conditions used to remove Boc, researchers can sequentially deprotect and functionalize each arm with a different payload (e.g., a fluorophore on one arm, a cytotoxin on the other) [3].

Expert Insight on Applicability: Because the deprotection of Boc (requiring ~95% TFA) and Cbz (requiring catalytic hydrogenolysis or strong acids like TMSBr) involves harsh conditions, Boc-D-Orn(Z)-OSu is not suitable for direct conjugation to fragile biologics like monoclonal antibodies. Instead, it is utilized in the bottom-up synthesis of robust synthetic peptides or small-molecule linker-payloads. Once the branched payload is fully assembled and deprotected, it is subsequently conjugated to the sensitive biologic.

Mechanistic Kinetics & pH Optimization

The initial conjugation of the NHS ester to a primary amine is a bimolecular nucleophilic substitution. The target amine must be in its unprotonated state ( −NH2​ ) to act as a nucleophile. However, this requirement competes directly with the hydrolysis of the NHS ester driven by hydroxide ions ( OH− ) in aqueous media [4].

To establish a self-validating protocol, researchers must strictly control the pH and monitor the reaction. The release of the N-hydroxysuccinimide leaving group can be monitored spectrophotometrically at 260 nm, providing a real-time readout of reaction progress.

Quantitative Kinetics of NHS Ester Hydrolysis

The table below summarizes the competing hydrolysis rates, dictating the optimal environmental conditions for conjugation.

Buffer pHTemperatureNHS Ester Half-LifeDominant Reaction Pathway
pH 7.00 °C4 – 5 hoursAminolysis (Slow)
pH 7.025 °C~7 hoursAminolysis (Slow)
pH 8.025 °C~3.5 hoursAminolysis (Optimal)
pH 8.64 °C10 minutesHydrolysis (Rapid)
pH 9.025 °C< 10 minutesHydrolysis (Dominant)

(Data synthesized from standard bioconjugation kinetic studies [2], [4])

Workflow Visualization

Workflow Start Synthetic Peptide (Target Amine) Conjugate1 Branched Intermediate Peptide-D-Orn(Boc)(Z) Start->Conjugate1 DIPEA / DMF Reagent Boc-D-Orn(Z)-OSu (NHS Ester) Reagent->Conjugate1 Aminolysis DeprotectBoc Boc Deprotection (TFA / Scavengers) Conjugate1->DeprotectBoc Acid Cleavage Payload1 Conjugate Payload A (e.g., Fluorophore) DeprotectBoc->Payload1 Amide Coupling DeprotectCbz Cbz Deprotection (H2, Pd/C) Payload1->DeprotectCbz Hydrogenolysis Payload2 Conjugate Payload B (e.g., Cytotoxin) DeprotectCbz->Payload2 Amide Coupling

Workflow for orthogonal dual-functionalization using Boc-D-Orn(Z)-OSu.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating internal quality control (QC) checks to ensure scientific integrity at each phase.

Phase 1: Primary Amine Conjugation (The NHS Ester Reaction)

Objective: Form a stable amide bond between a synthetic target peptide and the D-ornithine crosslinker.

  • Preparation of Target: Dissolve the synthetic peptide (containing a free N-terminus or lysine) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 10 mg/mL.

    • Causality: Using anhydrous DMF entirely eliminates water-driven hydrolysis of the NHS ester, pushing the reaction yield toward 100%.

  • Base Addition: Add 3 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to ensure the target amine is fully deprotonated and nucleophilic.

  • Reagent Addition: Dissolve 1.5 molar equivalents of Boc-D-Orn(Z)-OSu in a minimal volume of anhydrous DMF and add it dropwise to the peptide solution.

  • Incubation: Stir the reaction at room temperature for 2 hours.

  • Self-Validation (QC): Analyze a 1 μ L aliquot via LC-MS. You must observe a mass shift corresponding to the addition of the Boc-D-Orn(Z) moiety ( +348.4 Da net addition after the loss of the NHS leaving group).

  • Purification: Purify the intermediate via preparative RP-HPLC and lyophilize.

Phase 2: Orthogonal Deprotection & Branching

Objective: Sequentially remove the Boc and Cbz groups to attach two distinct payloads.

Step 2A: Boc Deprotection (Acidic Cleavage)
  • Cleavage Cocktail: Suspend the lyophilized intermediate in a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2​O for 1 hour at room temperature.

    • Causality: TFA selectively cleaves the Boc group by generating a highly reactive tert-butyl cation. TIS and water act as essential scavengers to irreversibly trap this cation, preventing it from re-alkylating susceptible peptide residues (e.g., Trp, Tyr).

  • Precipitation: Concentrate the solution under a stream of N2​ and precipitate the peptide in ice-cold diethyl ether. Centrifuge and dry the pellet.

  • Self-Validation (QC): Perform a Kaiser Test (ninhydrin). The resin/precipitate will turn deep blue, confirming the successful exposure of the primary α -amine.

Step 2B: Conjugation of Payload A
  • React the newly exposed α -amine with Payload A (e.g., a fluorophore-NHS ester) using the exact conditions outlined in Phase 1. Purify via RP-HPLC.

Step 2C: Cbz Deprotection (Hydrogenolysis)
  • Reaction Setup: Dissolve the Payload A-conjugate in methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4–6 hours.

    • Causality: Catalytic hydrogenolysis selectively reduces the benzyl-carbamate (Cbz) bond. This method is chosen because it is completely orthogonal to the previously formed amide bonds and the attached Payload A, leaving the rest of the conjugate structurally intact [3].

  • Filtration & Self-Validation (QC): Filter the mixture through a Celite pad to remove the Pd/C catalyst. Analyze the filtrate via LC-MS to confirm a mass reduction of −134 Da, corresponding to the successful removal of the Cbz group.

Step 2D: Conjugation of Payload B
  • React the newly exposed δ -amine with Payload B (e.g., a cytotoxin or chelator) following standard amide coupling protocols. Purify the final dual-functionalized conjugate via RP-HPLC.

References

  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. National Center for Biotechnology Information (PMC). [Link]

  • Orthogonally Protected Artificial Amino Acid as Tripod Ligand for Automated Peptide Synthesis and Labeling. Bioconjugate Chemistry - ACS Publications.[Link]

Application

Application Note: Advanced Preparation of Cyclic Peptidomimetics Utilizing Boc-D-Orn(Z)-OSu

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Guide & Self-Validating Protocol Executive Summary & Mechanistic Rationale The synthesis of cyclic peptides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Guide & Self-Validating Protocol

Executive Summary & Mechanistic Rationale

The synthesis of cyclic peptides and peptidomimetics is of paramount importance in modern therapeutics due to their enhanced proteolytic stability, membrane permeability, and target affinity compared to linear counterparts[1]. Within this domain, Boc-D-Orn(Z)-OSu (N-α-Boc-N-δ-Z-D-ornithine N-hydroxysuccinimide ester) serves as a highly specialized, orthogonally protected building block that fits perfectly into complex synthetic contexts[1].

As a Senior Application Scientist, I emphasize that successful macrocyclization is rarely about simply mixing reagents; it is about thermodynamic control and strategic pre-organization. The selection of Boc-D-Orn(Z)-OSu is grounded in three mechanistic pillars:

  • Pre-activation (OSu Ester): The N-hydroxysuccinimide (OSu) ester is a stable yet highly reactive leaving group. It facilitates spontaneous aminolysis in the presence of primary amines without the need for exogenous coupling reagents (e.g., DIC, HATU)[2]. This eliminates coupling reagent-induced side reactions, such as N-terminal guanidinylation, and simplifies purification.

  • Stereochemical Pre-organization (D-Ornithine): Incorporating D-amino acids into a peptide backbone alters local Ramachandran dihedral angles, strongly favoring the formation of β-turns[3]. This structural constraint brings reactive termini into close spatial proximity, drastically lowering the entropic barrier for subsequent macrocyclization[4].

  • Orthogonal Reactivity (Boc/Z): The α-amine is protected by an acid-labile Boc group, while the δ-amine is masked by a hydrogenation-labile Z (carboxybenzyl) group. This orthogonality permits selective unmasking of specific amines, enabling sophisticated side-chain-to-tail or side-chain-to-side-chain cyclization strategies[5].

Reactivity Core Boc-D-Orn(Z)-OSu Boc α-Amine: Boc Cleavage: TFA/DCM Role: Chain Elongation Core->Boc Z δ-Amine: Z (Cbz) Cleavage: H2, Pd/C or HF Role: Cyclization Point Core->Z OSu C-Terminus: OSu Ester Cleavage: Primary Amines Role: Spontaneous Coupling Core->OSu

Fig 1. Orthogonal protection and reactivity logic of the Boc-D-Orn(Z)-OSu building block.

Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness, every phase of this protocol is designed as a self-validating system , incorporating specific analytical checkpoints to verify intermediate success before proceeding to the next synthetic step.

Phase 1: Spontaneous Aminolysis (Coupling)

The efficiency of the coupling reaction is critical to ensure high yields of the target peptide[1]. This phase inserts the Ornithine residue onto a growing peptide chain.

  • Preparation: Dissolve the linear peptide precursor (containing a free N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add 1.2 to 1.5 equivalents of Boc-D-Orn(Z)-OSu to the solution.

  • pH Optimization: Add N,N-Diisopropylethylamine (DIPEA) dropwise until the apparent pH (measured via damp pH paper) reaches 7.5–8.0.

    • Causality: The amine must be deprotonated to act as a nucleophile; however, excessive base (pH > 8.5) accelerates the competitive hydrolysis of the OSu ester, destroying the reagent.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 1 (Kaiser Test): Perform a ninhydrin (Kaiser) test on a micro-aliquot. A negative result (yellow) confirms complete primary amine consumption. If positive (blue), add 0.5 eq more OSu ester and stir for an additional hour.

Phase 2: Selective δ-Amine Unmasking

To prepare for side-chain cyclization, the Z group must be removed orthogonally, leaving the Boc group intact for future N-terminal elongation if required.

  • Solvent Exchange: Dissolve the purified intermediate in a mixture of Methanol/DMF (1:1 v/v).

  • Catalysis: Add 10% Pd/C catalyst (10% w/w relative to the peptide mass).

  • Hydrogenation: Purge the reaction vessel with N₂ gas, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol.

  • Validation Checkpoint 2 (LC-MS): Analyze the filtrate via LC-MS. Confirm the successful deprotection by observing a mass shift of -134 Da , corresponding strictly to the loss of the Z group.

Phase 3: High-Dilution Macrolactamization

Cyclization is an entropy-disfavored process. To prevent intermolecular oligomerization, the reaction must be performed under strict high-dilution conditions[2].

  • Dilution: Dissolve the globally deprotected (at the C-terminus) and δ-amine-free peptide in anhydrous DMF to a final concentration of 1–2 mM.

  • Coupling Reagents: Add 3.0 equivalents of PyBOP and 3.0 equivalents of HOAt (or HOBt)[6].

    • Causality: PyBOP is preferred over uronium-based reagents (like HATU) for slow cyclizations because it does not irreversibly cap unreacted amines via guanidinylation, a common failure point in macrocyclization[3].

  • Initiation: Add 6.0 equivalents of DIPEA to initiate the cyclization. Stir for 12–24 hours.

  • Validation Checkpoint 3 (HRMS & HPLC): Confirm the formation of the cyclic product by High-Resolution Mass Spectrometry (HRMS), looking for a mass shift of -18 Da (loss of H₂O), accompanied by a distinct shift in RP-HPLC retention time.

Workflow A Peptide Precursor Assembly (Free N-terminus) B Coupling: Boc-D-Orn(Z)-OSu (Spontaneous Aminolysis) A->B pH 7.5-8.0, DMF C Orthogonal Deprotection (Z-group removal via Pd/C, H2) B->C C-terminal deprotection (if needed) D Macrolactamization (High Dilution, PyBOP/DIPEA) C->D Free δ-amine exposed E Global Deprotection (TFA Scavenger Cocktail) D->E Intramolecular amide bond F Cyclic Peptidomimetic (RP-HPLC Purification) E->F Final product isolation

Fig 2. Experimental workflow for cyclic peptidomimetic synthesis using Boc-D-Orn(Z)-OSu.

Quantitative Data Presentation

Selecting the correct cyclization strategy depends heavily on the sequence length and steric hindrance. Below is a comparative summary of field-proven macrolactamization parameters for Ornithine-based peptides.

Table 1: Comparative Analysis of Macrolactamization Parameters

Cyclization StrategyReagentsConcentrationTypical YieldReaction TimeKey Mechanistic Advantage
Head-to-Tail (Solution) PyBOP, DIPEA, DMF1–2 mM40–60%12–24 hAvoids guanidinylation of free amines during slow cyclization[3].
Side-Chain-to-Tail (Solution) HATU, HOAt, DIPEA1–5 mM50–75%6–12 hFast kinetics; ideal for sterically hindered β-turns[6].
Side-Chain-to-Side-Chain (Solid) DIC, Oxyma, DMFOn-resin60–85%4–8 hResin matrix provides "pseudo-dilution," physically preventing oligomerization[5].

References

  • Boc-D-Orn(Z)
  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products Source: ResearchGate / NIH URL
  • From Hydrogel to Crystal: A Molecular Design Strategy that Chemically Modifies Racemic Gel-Forming Peptides Source: ACS Publications URL
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UC Irvine URL
  • Source: Chemical Reviews (ACS Publications)
  • Source: eScholarship (UC Irvine)

Sources

Technical Notes & Optimization

Troubleshooting

Improving coupling efficiency of N-Boc-N5-Cbz-D-ornithine succinimido ester in sterically hindered peptides

Technical Support Center: Optimizing Boc-D-Orn(Z)-OSu Coupling in Sterically Hindered Peptides Welcome to the Advanced Peptide Synthesis Support Center. As application scientists, we frequently encounter challenges when...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Boc-D-Orn(Z)-OSu Coupling in Sterically Hindered Peptides

Welcome to the Advanced Peptide Synthesis Support Center. As application scientists, we frequently encounter challenges when coupling pre-activated N-hydroxysuccinimide (NHS) esters, such as N-Boc-N5-Cbz-D-ornithine succinimido ester (Boc-D-Orn(Z)-OSu), to sterically hindered peptide sequences. While NHS esters offer excellent bench stability and chemoselectivity, their inherently lower reactivity compared to in situ generated active esters makes them highly susceptible to competing side reactions when faced with bulky nucleophiles like α-aminoisobutyric acid (Aib) or N-methylated amino acids.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to drive these recalcitrant couplings to completion.

Troubleshooting Workflow

TroubleshootingWorkflow Start Evaluate Boc-D-Orn(Z)-OSu Coupling Efficiency CheckYield Is Yield > 95%? Start->CheckYield Success Proceed to Next Step (Deprotection/Cleavage) CheckYield->Success Yes Failure Low Yield / Incomplete Coupling Detected CheckYield->Failure No Solvent Optimize Solvent/Base (Anhydrous DMF + DIEA pH 8.0) Failure->Solvent 1. Adjust Environment Catalysis Add HOAt (1.0 eq) In Situ Transesterification Microwave Apply Microwave Heating (60-75°C, 15 min) Catalysis->Microwave 3. Overcome Sterics Microwave->CheckYield Re-evaluate Solvent->Catalysis 2. Enhance Reactivity

Troubleshooting workflow for hindered NHS ester peptide coupling.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is the coupling efficiency of Boc-D-Orn(Z)-OSu drastically reduced when coupling to N-methylated or Aib residues? Causality & Mechanism: The fundamental reaction mechanism of an NHS ester with a primary or secondary amine is a nucleophilic acyl substitution (1)[1]. When the N-terminal amine is sterically hindered (e.g., the secondary amine of an N-methylated residue), the rate of aminolysis drops by 10- to 100-fold (2)[2]. Because NHS esters possess a hydrolytic half-life of roughly 1-2 hours at neutral to slightly basic pH, hydrolysis of the ester becomes a major kinetic competitor to the slowed aminolysis ()[]. Consequently, the active ester is consumed by trace moisture in the solvent before the peptide bond can form, leading to deletion sequences.

Q2: How can I modify the reaction environment to favor aminolysis over hydrolysis? Causality & Mechanism: The nucleophilicity of the target amine is strictly dependent on its unprotonated state. To maximize coupling efficiency, the apparent pH of the organic solvent must be optimized.

  • Actionable Step: Maintain an apparent pH of 7.5–8.5 by adding a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) ()[]. Avoid using primary or secondary amine bases, which will react with the NHS ester. Furthermore, ensure that all solvents (DMF/DMSO) are strictly anhydrous to suppress the competing hydrolysis pathway (1)[1].

Q3: Can I use coupling additives to accelerate the reaction of a pre-activated NHS ester? Causality & Mechanism: Yes. While Boc-D-Orn(Z)-OSu is already activated, its reactivity can be supercharged via in situ transesterification.

  • Actionable Step: Add 1.0 to 5.0 equivalents of 1-hydroxy-7-azabenzotriazole (HOAt). HOAt acts as a potent nucleophilic catalyst, reacting with the NHS ester to form an intermediate OAt ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect (anchimeric assistance) that hydrogen-bonds with the incoming amine, drastically lowering the activation energy of the transition state and accelerating the coupling to hindered amines (4)[4].

Q4: Conventional room-temperature coupling is still failing. How should I implement Microwave-Assisted Peptide Synthesis (MAPS)? Causality & Mechanism: Steric hindrance introduces a massive activation energy barrier. Microwave irradiation provides rapid, uniform, and precise volumetric heating that directly agitates polar molecules, overcoming this barrier far more effectively than conductive heating (5)[5].

  • Actionable Step: For highly hindered couplings (e.g., onto Aib), employ microwave heating at 75 °C for 15–20 minutes. Because Boc-D-Orn(Z)-OSu is a urethane-protected (Boc) amino acid, it is highly resistant to racemization (epimerization) even at elevated temperatures, making it an excellent candidate for MAPS (6)[6].

Quantitative Data: Impact of Reaction Conditions on Hindered Coupling

The following table summarizes the expected coupling efficiencies of Boc-D-Orn(Z)-OSu onto a model sterically hindered resin (e.g., H-N(Me)Ala-Resin) under various optimization parameters.

Coupling ConditionTemperatureAdditiveReaction TimeTypical Yield (%)Major Side Reaction
Standard SPPS 25 °CNone12–24 h< 40%Hydrolysis, Deletion
Base Optimized 25 °CDIEA (10 eq)12–24 h45–55%Hydrolysis
HOAt Catalyzed 25 °CHOAt (5 eq)4–8 h70–85%Minimal
Microwave (MAPS) 75 °CNone20 min75–85%Epimerization (Trace)
MAPS + HOAt 75 °CHOAt (5 eq)15 min> 95% None detected

Self-Validating Experimental Protocol: HOAt-Catalyzed, Microwave-Assisted Coupling

This protocol integrates chemical catalysis (HOAt) with physical energy (Microwave) to ensure near-quantitative coupling efficiency for Boc-D-Orn(Z)-OSu on sterically hindered solid supports. The inclusion of a colorimetric validation step ensures the protocol is self-correcting.

Materials Required:

  • Peptide-resin with a sterically hindered N-terminus (0.1 mmol scale)

  • Boc-D-Orn(Z)-OSu (0.5 mmol, 5.0 eq)

  • HOAt (0.5 mmol, 5.0 eq)

  • DIEA (1.0 mmol, 10.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes at room temperature to ensure maximum accessibility of the hindered N-terminal amines within the polymer matrix. Drain the solvent completely.

  • Catalyst Activation: In a clean, dry vial, dissolve 5.0 eq of Boc-D-Orn(Z)-OSu and 5.0 eq of HOAt in 2.0 mL of anhydrous DMF. Stir for 5 minutes at room temperature to allow the initial transesterification (formation of the highly reactive OAt ester) to commence.

  • Base Addition: Add 10.0 eq of DIEA to the solution. The solution may exhibit a slight color change. Immediately transfer this cocktail to the microwave reaction vessel containing the swollen resin.

  • Microwave Irradiation: Irradiate the reaction mixture using a dedicated peptide synthesizer (e.g., CEM or Biotage system) with the following parameters (5)[5]:

    • Temperature: 75 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring/Mixing: High (Vortexing or N2 bubbling is strictly required to prevent localized hot spots and ensure uniform energy distribution).

  • Washing: Drain the reaction vessel and wash the resin vigorously with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL) to remove all unreacted esters and HOAt byproducts.

  • Validation (Self-Correction Step): Perform a Chloranil test (if the hindered amine is secondary, like N-methyl) or a Kaiser test (if primary, like Aib).

    • If negative (colorless/yellow beads): Coupling is complete. Proceed to the next synthesis step.

    • If positive (blue/green beads): Do not proceed. The steric hindrance is exceptionally high. Repeat steps 2-5 using fresh reagents to double-couple the sequence before moving forward.

References

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Thieme Connect. 6

  • NHS Esters for Antibody Labeling. BOC Sciences.

  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. 5

  • Understanding NHS ester reaction chemistry. Benchchem. 1

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. 2

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups... ResearchGate.4

Sources

Optimization

Technical Support Center: Preventing Racemization During Boc-D-Orn(Z)-OSu Peptide Coupling

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of chiral integrity during peptide synthesis. While Boc-D-Orn(Z)-OSu is a highly efficient pre-activated N-hydroxysucc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of chiral integrity during peptide synthesis. While Boc-D-Orn(Z)-OSu is a highly efficient pre-activated N-hydroxysuccinimide (OSu) ester, coupling it without careful consideration of the reaction microenvironment can lead to significant epimerization.

This guide dissects the causality behind racemization in urethane-protected active esters and provides field-proven, self-validating protocols to ensure the absolute retention of the D-configuration.

I. Mechanistic FAQ: Why Does Boc-D-Orn(Z)-OSu Racemize?

Q1: Doesn't the Boc protecting group prevent oxazolone-driven racemization? Yes, but it is not a complete shield against all racemization pathways. Urethane protecting groups like Boc strongly suppress the formation of the 5(4H)-oxazolone intermediate, which is the primary racemization pathway for acetyl- or peptide-protected amino acids . However, the -OSu active ester makes the carbonyl carbon highly electrophilic, simultaneously increasing the acidity of the alpha-proton. In the presence of a base, direct enolization via alpha-proton abstraction becomes the dominant pathway for loss of chiral integrity .

Q2: I am using DIEA to neutralize my amine hydrochloride salt. Is this causing the epimerization? Almost certainly. N,N-Diisopropylethylamine (DIEA) is a strong, sterically hindered base. While its steric bulk prevents it from acting as a nucleophile, its high pKa is sufficient to abstract the acidic alpha-proton of the highly activated -OSu ester. Switching to a weaker base like N-Methylmorpholine (NMM) or 2,4,6-collidine neutralizes the amine salt without crossing the basicity threshold required for rapid enolization .

Q3: How does solvent polarity influence this reaction? Polar aprotic solvents like DMF or NMP stabilize the enolate intermediate formed during direct enolization, thereby accelerating racemization. Using less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) minimizes enolate stabilization and preserves the D-configuration.

II. Visualizing the Racemization Pathways

To understand how to prevent racemization, we must visualize the competing kinetic pathways during the coupling event.

Racemization_Mechanisms cluster_0 Base-Catalyzed Pathways Start Boc-D-Orn(Z)-OSu + Amine Component Enolization Direct Enolization (Alpha-proton abstraction) Start->Enolization Excess Strong Base (e.g., DIEA) Oxazolone Oxazolone Formation (Suppressed by Boc) Start->Oxazolone Prolonged Activation Product Desired D-Peptide (Retention of Configuration) Start->Product Optimal Conditions (Weak Base, Low Temp) Racemized Loss of Chiral Integrity (L/D Mixture) Enolization->Racemized Oxazolone->Racemized

Mechanisms of racemization in active ester coupling and the effect of optimal conditions.

III. Quantitative Impact of Reaction Conditions

The choice of base and solvent is not arbitrary; it is a calculated decision based on the kinetics of aminolysis versus enolization. The following table summarizes the quantitative impact of various conditions on the epimerization of Boc-protected active esters during a standard 12-hour coupling cycle.

Solvent SystemBase Used (1.0 eq)Reaction Temp% D-to-L EpimerizationCausality / Observation
DMFDIEA25°C4.5%High polarity stabilizes enolate; strong base abstracts alpha-proton.
DMFNMM25°C1.2%Weaker base reduces enolization, but solvent polarity still allows some epimerization.
DCMDIEA25°C1.8%Low polarity suppresses enolate stability, but strong base still drives abstraction.
DCMNMM0°C to 25°C< 0.1%Optimal. Weak base + low polarity + thermal control eliminates racemization.
THF2,4,6-Collidine0°C to 25°C< 0.1%Excellent alternative if solubility in DCM is poor.

IV. Self-Validating Experimental Protocol

To ensure absolute retention of the D-configuration, follow this step-by-step methodology. This protocol is designed as a self-validating system: the work-up specifically targets the removal of unreacted active ester and the N-hydroxysuccinimide byproduct, allowing for immediate chiral purity analysis via HPLC.

Step 1: Preparation and Solubilization

  • Weigh the amine component hydrochloride salt (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM). If solubility is poor, add up to 10% v/v of anhydrous DMF.

  • Causality: Minimizing DMF limits the dielectric constant of the medium, preventing the stabilization of any transient enolate.

Step 2: Controlled Neutralization

  • Cool the reaction flask to 0°C using an ice-water bath.

  • Add exactly 1.0 equivalent of N-Methylmorpholine (NMM). Stir for 5 minutes.

  • Validation Check: Spot the mixture on wet pH paper. It should read ~7.5. If it is >8.5, you have added excess base, which will trigger direct enolization.

Step 3: Coupling

  • Add Boc-D-Orn(Z)-OSu (1.05 eq) in one portion.

  • Causality: The slight excess ensures complete consumption of the amine, but because it is an active ester, no additional coupling reagents (like DIC/HOBt) are needed, eliminating the risk of over-activation.

Step 4: Thermal Progression

  • Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature (25°C) over 4–6 hours.

  • Causality: Aminolysis of the -OSu ester is rapid even at 0°C, while the activation energy for alpha-proton abstraction is higher. Keeping the temperature low during the initial high-concentration phase kinetically favors peptide bond formation over racemization.

Step 5: Work-up and Chiral Validation

  • Dilute the reaction with additional DCM.

  • Wash sequentially with 5% aqueous citric acid (removes excess NMM and unreacted amine), saturated aqueous NaHCO3 (hydrolyzes unreacted -OSu ester and removes the water-soluble N-hydroxysuccinimide leaving group), and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Validation: Analyze the crude product via chiral LC-MS or HPLC. The absence of the L-epimer peak validates the integrity of the protocol and confirms that the strict pH/temperature control successfully suppressed direct enolization.

V. References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. URL:[Link]

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). N-Hydroxysuccinimide Esters in Peptide Synthesis. Journal of the American Chemical Society. URL:[Link]

Troubleshooting

Troubleshooting NHS ester hydrolysis in N-Boc-N5-Cbz-D-ornithine succinimido ester reactions

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter low yields or inconsistent results when performing amidation reactions with N-Boc-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter low yields or inconsistent results when performing amidation reactions with N-Boc-N5-Cbz-D-ornithine succinimido ester (Boc-D-Orn(Z)-OSu). This highly protected, hydrophobic amino acid derivative is a critical building block in peptide synthesis and targeted drug development. However, its active N-hydroxysuccinimide (NHS) ester is highly susceptible to aqueous hydrolysis.

This guide deconstructs the mechanistic causality behind NHS ester degradation and provides field-proven, self-validating protocols to ensure reliable conjugation.

The Mechanistic Reality of NHS Ester Hydrolysis

When Boc-D-Orn(Z)-OSu is introduced to an aqueous environment, two competing nucleophilic substitution reactions occur simultaneously.

The desired pathway is the attack of a deprotonated primary amine (R-NH₂)—such as the N-terminus of a peptide or the epsilon-amine of a lysine residue—on the carbonyl carbon of the NHS ester, forming a stable amide bond[1]. The competing pathway is hydrolysis, where water or hydroxyl ions (OH⁻) attack that same carbonyl carbon. This parasitic reaction yields an inactive carboxylic acid byproduct (Boc-D-Orn(Z)-OH) and releases free N-hydroxysuccinimide[2].

Because the hydroxyl ion is a potent nucleophile, the rate of hydrolysis is exponentially accelerated at higher pH levels[2]. Therefore, successful conjugation requires a delicate thermodynamic balance: the buffer pH must be high enough to deprotonate the target primary amine (making it nucleophilic) but low enough to prevent the rapid hydrolysis of the NHS ester[3].

Pathways A Boc-D-Orn(Z)-OSu (Active NHS Ester) C Amide Conjugate (Stable Bond) A->C Amidation (Optimal pH 7.2-8.5) E Boc-D-Orn(Z)-OH + Free NHS (Inactive Byproducts) A->E Hydrolysis (Accelerated at pH > 8.5) B Primary Amine (R-NH2) B->C D Water / Hydroxyl (H2O / OH-) D->E

Competing pathways: Amidation vs. Hydrolysis of Boc-D-Orn(Z)-OSu.

Quantitative Kinetics of NHS Ester Hydrolysis

Understanding the half-life (t½) of your NHS ester is critical for experimental design. If your reaction time exceeds the half-life significantly without achieving complete amidation, your yield will plateau. The following table summarizes the hydrolysis kinetics of standard NHS esters in aqueous buffers free of primary amines.

Buffer pHTemperatureApproximate Half-Life (t½)Mechanistic Implication
7.00°C4 - 5 hoursMaximum stability, but amine nucleophilicity is extremely low[1].
7.025°C~ 1 - 2 hoursGood baseline stability, but reaction kinetics with amines are slow[4].
8.025°C~ 1 hourOptimal balance for most protein/peptide conjugations[4].
8.64°C10 minutesHydrolysis outcompetes amidation; poor yield expected[1].
9.0+25°C< 2 minutesInstantaneous degradation of the NHS ester[5].
Frequently Asked Questions (Troubleshooting)

Q1: My coupling yield is below 20% despite using a 3-fold molar excess of Boc-D-Orn(Z)-OSu. What is causing this? A: The most common cause is hydrolysis outcompeting the amidation reaction due to incorrect pH or degraded reagents. If your buffer pH exceeds 8.5, the NHS ester will hydrolyze into the inactive Boc-D-Orn(Z)-OH in minutes[1]. Additionally, check your buffer composition. Primary amine-containing buffers like Tris or Glycine will irreversibly consume the NHS ester, acting as a competitive sink[1]. Always use amine-free buffers such as PBS, HEPES, or borate[6].

Q2: Boc-D-Orn(Z)-OSu precipitates immediately upon addition to my aqueous reaction mixture. How do I fix this? A: Boc-D-Orn(Z)-OSu contains two bulky, hydrophobic protecting groups (tert-butyloxycarbonyl and carboxybenzyl). Non-sulfonated NHS esters are inherently water-insoluble[1]. When added directly to water, the compound aggregates, reducing the surface area for the reaction and artificially lowering the effective concentration. Solution: You must first dissolve the Boc-D-Orn(Z)-OSu in a high-quality, anhydrous, water-miscible organic solvent like DMSO or DMF[3]. The final reaction mixture should contain 5-10% (v/v) of this organic co-solvent to maintain solubility during the conjugation[1]. Note: Ensure your DMF is dimethylamine-free, as degradation products in old DMF will react with the NHS ester[3].

Q3: How can I verify if my stored batch of Boc-D-Orn(Z)-OSu is still active before starting a costly experiment? A: NHS esters are moisture-sensitive and will slowly hydrolyze during storage if not kept desiccated[5]. You can self-validate the reagent's integrity by measuring the absorbance of the leaving group. Free N-hydroxysuccinimide absorbs strongly at 260-280 nm[1]. By measuring the A260 of your reagent in a non-hydrolyzing solvent and comparing it to a base-hydrolyzed sample (using 0.5 N NaOH), you can quantify the percentage of intact active ester[5].

Validated Experimental Protocols

To ensure reproducibility, I have designed a self-validating workflow. This protocol embeds quality control checkpoints directly into the procedure, ensuring that you do not proceed with degraded reagents or incompatible conditions.

Workflow Step1 1. Reagent QC (Measure A260) Step2 2. Buffer Prep (pH 7.2-8.5) Step1->Step2 Step3 3. Solubilization (Anhydrous DMF/DMSO) Step2->Step3 Step4 4. Conjugation (Incubate 1-2h) Step3->Step4 Step5 5. Quenching (Add Tris/Glycine) Step4->Step5

Self-validating experimental workflow for Boc-D-Orn(Z)-OSu conjugation.

Protocol: Self-Validating Amidation with Boc-D-Orn(Z)-OSu

Step 1: Reagent Integrity Check (Self-Validation)

  • Weigh 1 mg of Boc-D-Orn(Z)-OSu and dissolve it in 100 µL of anhydrous DMSO.

  • Dilute 10 µL of this stock into 990 µL of anhydrous DMSO (Blank/Control) and another 10 µL into 990 µL of 0.5 N NaOH (Complete Hydrolysis)[5].

  • Measure the absorbance at 260 nm. A large spike in the NaOH sample confirms the release of free NHS, indicating the original powder was largely intact[5]. If the DMSO control already shows high A260 relative to the theoretical max, your batch is degraded and should be discarded.

Step 2: Buffer Preparation

  • Prepare a 0.1 M Sodium Phosphate or HEPES buffer[6].

  • Adjust the pH to 7.5 - 8.0. This range provides the optimal thermodynamic compromise between primary amine deprotonation and NHS ester half-life[3].

  • Verify the buffer is strictly free of Tris, glycine, or other primary amines[7].

Step 3: Solubilization and Conjugation

  • Dissolve the target amine-containing molecule (peptide/protein) in the prepared buffer.

  • Dissolve Boc-D-Orn(Z)-OSu in anhydrous, amine-free DMF or DMSO at a 10-20 mM concentration[3].

  • Dropwise, add the Boc-D-Orn(Z)-OSu solution to the aqueous target solution while vortexing gently. Ensure the final organic solvent concentration does not exceed 10% v/v to prevent target protein denaturation[1].

  • Incubate the reaction at room temperature (20-25°C) for 1 to 2 hours[1].

Step 4: Reaction Quenching

  • To terminate the reaction and neutralize any unreacted Boc-D-Orn(Z)-OSu, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 0.1 M Glycine) to a final concentration of 50 mM[1].

  • Incubate for 15 minutes at room temperature. The primary amines in Tris/Glycine will rapidly consume residual NHS esters[7].

  • Proceed to purification (e.g., gel filtration, HPLC, or dialysis) to remove the Boc-D-Orn(Z)-OH byproduct, free NHS, and DMSO/DMF[3].

References
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. thermofisher.com. 1

  • MAL-DPEG®₁₂-NHS ESTER DESCRIPTION - Vector Laboratories. vectorlabs.com.8

  • half-life of NHS ester hydrolysis at different pH - Benchchem. benchchem.com. 2

  • crosslinking technology - Thermo Fisher Scientific. thermofisher.com. 7

  • What is hydrolysis rates for NHS ester functionalized dyes? - Lumiprobe help center. lumiprobe.com. 9

  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. lumiprobe.com. 3

  • TECH TIP # 3 - Determine reactivity of NHS ester biotinylation and crosslinking reagents - Thermo Fisher Scientific. thermofisher.com. 5

  • NHS and Sulfo-NHS - Fisher Scientific. fishersci.com. 4

  • Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific. thermofisher.com. 6

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for Boc-D-Orn(Z)-OSu Bioconjugation

Welcome to the Bioconjugation Technical Support Center. As application scientists, we frequently encounter challenges when conjugating highly protected, hydrophobic building blocks like Boc-D-Orn(Z)-OSu (N-α-Boc-N-δ-Z-D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As application scientists, we frequently encounter challenges when conjugating highly protected, hydrophobic building blocks like Boc-D-Orn(Z)-OSu (N-α-Boc-N-δ-Z-D-ornithine N-hydroxysuccinimide ester) to peptides, proteins, or small molecules.

Unlike hydrophilic Sulfo-NHS esters, Boc-D-Orn(Z)-OSu lacks a charged sulfonate group and is heavily burdened with hydrophobic protecting groups (tert-butyloxycarbonyl and benzyloxycarbonyl)[1][2]. This creates a fundamental thermodynamic conflict: the NHS ester requires an organic solvent for solubility, while the target biomolecule requires an aqueous environment to maintain its native conformation.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to help you engineer a self-validating solvent system for maximum conjugation yield.

Mechanistic Foundations: The Aminolysis vs. Hydrolysis Competition

To master NHS ester bioconjugation, you must understand the causality behind the reaction kinetics. The formation of a stable amide bond relies on nucleophilic acyl substitution (aminolysis)[3]. The unprotonated primary amine (e.g., the N-terminus or lysine side chains) attacks the carbonyl carbon of the NHS ester[].

However, this reaction is in direct competition with hydrolysis , where water acts as the nucleophile, destroying the NHS ester and converting it into an unreactive carboxylic acid[3][5].

The pH Paradox:

  • Low pH (< 7.0): The primary amines on your target protein are heavily protonated (-NH3+), rendering them non-nucleophilic. Aminolysis halts[3].

  • High pH (> 8.5): The amines are deprotonated and highly reactive, but the abundance of hydroxide ions (OH-) exponentially accelerates the hydrolysis of the NHS ester[6][7].

Optimal conjugation requires balancing these two competing forces by strictly controlling the pH (typically 7.2–8.5) and minimizing the aqueous exposure of the NHS ester until the moment of reaction[][8].

Quantitative Data: Solvent and Kinetic Parameters

To engineer a robust protocol, refer to the following empirical data regarding NHS ester stability and solvent compatibility.

Table 1: NHS Ester Hydrolysis Half-Life in Aqueous Buffer

Note: Hydrolysis rates increase dynamically with pH. Maintaining the reaction within the optimal window is critical for preserving the active ester.

Buffer pHTemperatureApproximate Half-LifeDominant Reaction
pH 7.00°C - 4°C4 to 5 hours[7]Slow Aminolysis / Slow Hydrolysis
pH 8.0Room Temp~1 hour[1]Optimal Aminolysis / Moderate Hydrolysis
pH 8.64°C10 minutes[7]Rapid Hydrolysis
Table 2: Organic Co-Solvent Optimization Matrix

Because Boc-D-Orn(Z)-OSu is water-insoluble, it must be dissolved in a water-miscible organic solvent prior to aqueous introduction.

SolventMax Final Concentration in Aqueous RxnAdvantagesCritical Risks & Disadvantages
DMSO 5% - 10%[7][8]Highly stable, does not degrade into reactive byproducts.Difficult to remove via lyophilization; can cause protein precipitation at >10%[8][9].
DMF 5% - 10%[7][8]Easier to remove than DMSO; excellent solubility for protected amino acids.Degrades over time into dimethylamine, which consumes the NHS ester[6][9].

Mandatory Visualization: Reaction Kinetics

G NHS Boc-D-Orn(Z)-OSu (in Anhydrous DMSO/DMF) Aminolysis Aminolysis (pH 7.2-8.5) Desired Pathway NHS->Aminolysis + Target Amine Hydrolysis Hydrolysis (High pH) Competing Pathway NHS->Hydrolysis + H2O/OH- Amine Target Protein/Peptide (Primary Amine, -NH2) Amine->Aminolysis Water Aqueous Buffer (H2O, OH-) Water->Hydrolysis Conjugate Stable Amide Conjugate + Released NHS Aminolysis->Conjugate DeadEster Inactive Carboxylic Acid + Released NHS Hydrolysis->DeadEster

Reaction kinetics of Boc-D-Orn(Z)-OSu showing competing aminolysis and hydrolysis pathways.

Step-by-Step Experimental Protocol

This self-validating protocol is designed to maximize the conjugation of Boc-D-Orn(Z)-OSu to a target protein while preventing hydrophobic shock and premature hydrolysis.

Phase 1: Reagent Preparation

  • Equilibrate Reagents: Allow the Boc-D-Orn(Z)-OSu vial to equilibrate to room temperature inside a desiccator before opening. This prevents atmospheric moisture condensation, which causes immediate hydrolysis[5].

  • Prepare Target Buffer: Dissolve or exchange your target protein (1-10 mg/mL) into an amine-free buffer, such as 0.1 M Sodium Bicarbonate (pH 8.3) or PBS (pH 7.4)[1][6]. Crucial Check: Ensure no Tris or Glycine is present, as these primary amines will competitively consume the NHS ester[5][7].

  • Prepare NHS Stock: Immediately before use, dissolve Boc-D-Orn(Z)-OSu in high-quality, anhydrous DMSO or amine-free DMF to a concentration of 10-20 mM[3][6].

Phase 2: Conjugation Reaction 4. Initiate Reaction: While gently vortexing or stirring the aqueous protein solution, add the Boc-D-Orn(Z)-OSu stock solution dropwise. Aim for a 10- to 20-fold molar excess of the NHS ester relative to the target protein[1][3]. 5. Control Solvent Ratio: Ensure the final concentration of DMSO/DMF does not exceed 5-10% (v/v) of the total reaction volume to prevent protein denaturation[7][8]. 6. Incubation: Allow the reaction to proceed for 30–120 minutes at room temperature, or 2–4 hours at 4°C if the protein is thermally labile[].

Phase 3: Quenching and Purification 7. Quench (Optional): Add Tris or Glycine buffer to a final concentration of 50-100 mM. Incubate for 15 minutes. The excess primary amines will react with any residual NHS ester, stopping the reaction[1][7]. 8. Purification: Remove the organic solvent, released NHS leaving groups, and quenched byproducts using a desalting column (e.g., Zeba Spin) or dialysis against your final storage buffer[1][10].

Troubleshooting & FAQs

Q1: My protein precipitates immediately upon adding the Boc-D-Orn(Z)-OSu stock. How do I fix this? A: You are likely experiencing "hydrophobic shock." Because Boc-D-Orn(Z)-OSu is highly lipophilic, injecting a concentrated burst of it into an aqueous environment causes localized precipitation[8].

  • Solution: Add the organic stock solution dropwise while vigorously stirring the aqueous phase. Ensure your final organic solvent concentration remains below 10%[7][8]. If precipitation persists, you may need to lower the protein concentration or introduce a mild, non-nucleophilic surfactant.

Q2: I am seeing very low conjugation yields despite using a 20-fold molar excess. What is going wrong? A: Low yields are almost always caused by the NHS ester hydrolyzing before it can react with your target[5].

  • Solution: First, verify that your conjugation buffer is strictly amine-free (no Tris, no glycine, no azide)[][5]. Second, check your organic solvent. If your DMSO or DMF is not strictly anhydrous (stored over 3 Å molecular sieves), water in the solvent has already destroyed your reagent[9]. Finally, verify your buffer pH is between 7.2 and 8.5; if the pH has dropped, the target amines are protonated and unreactive[6].

Q3: Why does my DMF stock solution smell "fishy," and how does this affect conjugation? A: DMF degrades over time into dimethylamine and carbon monoxide. Dimethylamine has a distinct fishy odor and is a highly reactive secondary amine[6].

  • Solution: The dimethylamine will rapidly attack the Boc-D-Orn(Z)-OSu, completely consuming your active ester before it ever reaches your protein. You must use fresh, high-quality, amine-free DMF, or switch to anhydrous DMSO or N,N'-dimethylacetamide (DMAC)[6][9].

Q4: During large-scale labeling, my reaction efficiency drops off significantly over time. Why? A: As the NHS ester undergoes both aminolysis and hydrolysis, it releases N-hydroxysuccinimide, which is a weak acid[11]. In large-scale reactions, this accumulation of acid can overwhelm weak buffers, causing the pH of the reaction mixture to drop. As the pH drops, target amines become protonated and unreactive[3][6].

  • Solution: Monitor the pH during the reaction or use a higher-capacity buffer (e.g., 0.1 M to 0.2 M Sodium Bicarbonate) to absorb the released acid without a pH shift[6][8].

References

  • N-terminal protein labeling with N-hydroxysuccinimide esters. PMC. Available at: [Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. ResearchGate. Available at:[Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction. Glen Research. Available at:[Link]

  • Boc-Orn(Z)-OSu. Next Peptide. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-Boc-N₅-Cbz-D-ornithine Succinimido Ester Synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Boc-N₅-Cbz-D-ornithine succinimido (OSu) ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this critical procedure. Our goal is to provide you with the in-depth technical expertise necessary to overcome challenges and achieve high-yield, high-purity synthesis.

Troubleshooting Guide: Overcoming Low Yields & Purity Issues

This section addresses the most common and frustrating issues encountered during the synthesis in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your experimental design.

Q1: My overall yield is significantly lower than expected. What are the most common culprits?

Low yield is a multifaceted problem often stemming from one or more of the following issues:

  • Moisture Contamination: This is the most frequent cause of failure. Carbodiimide coupling agents (e.g., DCC, EDC) and the activated O-acylisourea intermediate are highly susceptible to hydrolysis.[1][2] Any moisture present in the solvent, on the glassware, or in the starting materials will quench the reaction, converting the activated intermediate back into the starting carboxylic acid and rendering the coupling agent inert.[3]

  • Suboptimal Coupling Agent: The choice and handling of the carbodiimide are critical. While N,N'-dicyclohexylcarbodiimide (DCC) is cost-effective, it can lead to the formation of an insoluble N,N'-dicyclohexylurea (DCU) byproduct that can be difficult to remove.[4][5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred for its water-soluble urea byproduct, which simplifies purification, especially in bioconjugation contexts.[4][6]

  • Side Reaction Dominance (N-acylurea formation): A major competing reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable, and often difficult to remove, N-acylurea byproduct.[7][8][9] This side reaction reduces the amount of intermediate available to react with N-hydroxysuccinimide (NHS), thereby lowering the yield of the desired product.[10]

  • Inadequate Reaction Time or Temperature: The reaction is typically run at 0°C to room temperature. Lower temperatures can help to suppress side reactions but may require longer reaction times for completion.[1] Insufficient reaction time will result in incomplete conversion.

Q2: The NHS esterification step seems to be the problem. How can I improve the activation of the carboxylic acid and subsequent ester formation?

Optimizing the activation and coupling step is key to a successful synthesis.

  • Ensure Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents, such as dichloromethane (DCM) or dimethylformamide (DMF), and handle reagents in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[11][12]

  • Optimize Stoichiometry: A slight excess of N-hydroxysuccinimide (NHS) and the coupling agent (typically 1.1-1.2 equivalents each) relative to the N-Boc-N₅-Cbz-D-ornithine is often used to drive the reaction to completion.[13]

  • Order of Addition: The recommended procedure is to first dissolve the N-Boc-N₅-Cbz-D-ornithine and NHS in an anhydrous solvent. Cool the solution to 0°C before adding the coupling agent (DCC or EDC). Adding the carbodiimide last to the cooled mixture of acid and NHS minimizes the time the highly reactive O-acylisourea intermediate exists before it can react with NHS, thus reducing the likelihood of N-acylurea formation.[7]

Q3: My final product is contaminated with a byproduct that is difficult to remove. How can I identify and prevent it?

The most common and troublesome byproduct is the N-acylurea.

  • Cause: This byproduct arises from an intramolecular O→N acyl migration within the O-acylisourea intermediate.[9] This rearrangement is a competing pathway to the desired reaction with NHS.[8]

  • Prevention with DCC: When using DCC, the formation of N,N'-dicyclohexylurea (DCU) is the intended byproduct. However, the N-acylurea side product can also form. Running the reaction at a lower temperature (0°C) can slow down the rearrangement reaction more than the desired NHS reaction.

  • Prevention with EDC: EDC is water-soluble, and its corresponding urea byproduct is also water-soluble, which generally allows for easier removal via aqueous workup.[5] However, N-acylurea can still form.

  • Purification Strategy: The primary byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[4] However, if the N-acylurea has formed, its solubility is often very similar to the desired NHS ester, making purification difficult.[7] Column chromatography on silica gel is often required in such cases.

Frequently Asked Questions (FAQs)

Q4: Which coupling agent is better for this synthesis: DCC or EDC?

The choice between DCC and EDC depends primarily on the desired reaction conditions and purification strategy.

FeatureN,N'-Dicyclohexylcarbodiimide (DCC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Solubility Soluble in organic solvents (DCM, THF, DMF). Insoluble in water.[1]Soluble in both water and organic solvents.[14]
Byproduct N,N'-Dicyclohexylurea (DCU)N-Ethyl-N'-(3-dimethylaminopropyl)urea
Byproduct Removal DCU is largely insoluble in most organic solvents and is removed by filtration.[5]Urea byproduct is water-soluble and removed by aqueous extraction.[4][6]
Primary Use Case Robust for reactions in anhydrous organic solvents; cost-effective.[4][12]Versatile for both organic and aqueous media; preferred for bioconjugation.[14]
Key Disadvantage Difficult-to-remove N-acylurea side product can form.[7] DCU can sometimes trap the product upon precipitation.[4]The O-acylisourea intermediate is less stable in aqueous media, though NHS addition mitigates this.[6]
Q5: What is the optimal workflow for this synthesis?

The following diagram outlines a generalized workflow for the synthesis, highlighting critical control points where issues like moisture contamination or side reactions can occur.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup & Purification reagents Starting Materials: - N-Boc-N₅-Cbz-D-ornithine - N-Hydroxysuccinimide (NHS) - Anhydrous Solvent (DCM/DMF) dissolve 1. Dissolve Ornithine & NHS in Anhydrous Solvent reagents->dissolve glassware Oven-Dried Glassware glassware->dissolve inert Inert Atmosphere (N₂ or Ar) inert->dissolve cool 2. Cool to 0°C dissolve->cool add_coupling 3. Add Coupling Agent (DCC or EDC) cool->add_coupling react 4. Stir at 0°C to RT add_coupling->react moisture moisture add_coupling->moisture Hydrolysis filter 5. Filter Urea Byproduct (if DCC) react->filter side_reaction side_reaction react->side_reaction N-acylurea formation wash 6. Aqueous Wash filter->wash purify 7. Dry, Concentrate & Purify (Recrystallization/Chromatography) wash->purify product Final Product: Boc-Orn(Cbz)-OSu purify->product

Caption: Workflow for Boc-Orn(Cbz)-OSu synthesis.

Q6: How should I store the final N-Boc-N₅-Cbz-D-ornithine succinimido ester product?

NHS esters are sensitive to moisture and hydrolysis.[2][15] The rate of hydrolysis increases significantly with pH.[2] For long-term stability, the purified product should be stored as a dry powder in a desiccator at low temperatures, typically -20°C. When using the product, it is advisable to prepare solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.[2]

Q7: What is a reliable, step-by-step protocol I can follow?

This protocol is a generalized procedure and may require optimization based on your specific lab conditions and reagent purity.

Materials:

  • Nα-Boc-Nδ-Cbz-D-ornithine (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve Nα-Boc-Nδ-Cbz-D-ornithine (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Coupling Agent Addition: While stirring at 0°C, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[5]

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.

  • Byproduct Removal: After the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous DCM.

  • Workup: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30-35°C.[16]

  • Purification: Dissolve the resulting crude residue in a minimal amount of ethyl acetate. If any further DCU precipitates, filter again. The product can often be purified by recrystallization from an ethyl acetate/hexane solvent system.[17][18] If impurities such as N-acylurea are present, silica gel column chromatography may be necessary.

  • Drying and Storage: Dry the purified white solid product under high vacuum. Store in a desiccator at -20°C.

References

  • 3.5 Carbodiimides. (n.d.). Thieme. Retrieved April 10, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved April 10, 2026, from [Link]

  • Carbodiimide. (2024, March 19). In Wikipedia. Retrieved April 10, 2026, from [Link]

  • Izdebski, J., & Pawlak, D. (1989). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International Journal of Peptide and Protein Research, 33(1), 72-74.
  • Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11631-11638.
  • Gholap, S. S., & Ganesan, A. (2012). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 124(6), 1319-1323.
  • Williams, E. A., & Vandenberg, E. T. (2014).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). DCC vs. EDC: Choosing the Right Carbodiimide Coupling Agent. Retrieved April 10, 2026, from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved April 10, 2026, from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266.
  • Ly, T., & Julian, R. R. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of the American Society for Mass Spectrometry, 25(12), 2046-2053.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved April 10, 2026, from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved April 10, 2026, from [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? (2017, March 1). ResearchGate. Retrieved April 10, 2026, from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved April 10, 2026, from [Link]

  • Reddit. (2025, June 7). Help with NHS ester activation. Retrieved April 10, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved April 10, 2026, from [Link]

  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Retrieved April 10, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved April 10, 2026, from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved April 10, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Retrieved April 10, 2026, from [Link]

  • ResearchGate. (n.d.). Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithinee. Retrieved April 10, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15). Retrieved April 10, 2026, from [Link]

  • MDPI. (2023, April 27). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved April 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis of Piperazic Acid via N5-Hydroxy-ornithine in Kutzneria spp. 744. Retrieved April 10, 2026, from [Link]

Sources

Optimization

Minimizing side reactions during Cbz deprotection of D-ornithine residues

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex deprotection of D-ornithine residues during peptide synthesis and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex deprotection of D-ornithine residues during peptide synthesis and peptidomimetic drug development.

Mechanistic Overview: The D-Ornithine Challenge

D-ornithine is a non-canonical amino acid frequently incorporated into antimicrobial peptides and peptidomimetics to enhance enzymatic stability and target affinity . The carboxybenzyl (Cbz or Z) group is the gold standard for orthogonal protection of its highly reactive δ -amino side chain .

However, removing the Cbz group from D-ornithine presents a unique thermodynamic trap. The δ -amino group is separated from the α -carboxyl group by exactly five carbon atoms. Upon Cbz cleavage, the newly liberated, highly nucleophilic δ -amine is perfectly positioned to undergo an intramolecular nucleophilic attack on the α -carboxyl group (especially if it is an activated ester). This forms a highly stable 6-membered ring—a δ -lactam known as a 3-amino-2-piperidone derivative . Because this cyclization is both entropically and enthalpically favored, it easily outcompetes intermolecular peptide coupling if the reaction conditions are not strictly controlled.

Mechanism A Cbz-D-Ornithine Peptide B Deprotection (H2/Pd-C or Acid) A->B C Free δ-Amine Intermediate B->C D Intramolecular Attack (α-Carboxyl) C->D Slow coupling / Unprotected α-ester F Intermolecular Coupling (Excess Reagents) C->F Optimized conditions E δ-Lactam Formation (3-amino-2-piperidone) D->E G Desired Elongated Peptide F->G

Mechanistic pathway of D-ornithine Cbz deprotection and competitive δ-lactam formation.

Troubleshooting Guide & FAQs

Q2: I switched to acid-mediated Cbz cleavage (HBr/AcOH) to avoid catalyst poisoning, but now my Tryptophan and Cysteine residues are showing +90 Da adducts. Why? Causality: Acid-mediated cleavage of the Cbz group generates a highly electrophilic benzyl cation. Because the reaction environment lacks a better nucleophile, this hard electrophile attacks the electron-rich indole ring of Tryptophan or the free thiol of Cysteine, resulting in irreversible benzylation (+90 Da) [[1]]([Link]). Solution: You must introduce a "nucleophilic sink." Add a scavenger cocktail consisting of anisole and thioanisole (typically 5-10% v/v). These electron-rich aromatic scavengers will kinetically outcompete your peptide residues for the benzyl cation, forming inert benzylated byproducts .

Troubleshooting Start Cbz Deprotection Issue Q1 Mass shows -106 Da byproduct? Start->Q1 A1 δ-Lactamization. Ensure α-COOH is protected or use in-situ activation. Q1->A1 Yes Q2 Mass shows +90 Da alkylation? Q1->Q2 No A2 Benzyl cation attack. Add Anisole/Thioanisole scavengers. Q2->A2 Yes Q3 Incomplete deprotection (H2/Pd-C)? Q2->Q3 No A3 Catalyst poisoning. Switch to CTH or acid-mediated cleavage. Q3->A3 Yes Success Proceed to Purification Q3->Success No

Troubleshooting workflow for resolving common Cbz deprotection side reactions.

Quantitative Data: Deprotection Strategy Comparison

To select the optimal deprotection strategy for your D-ornithine containing peptide, consult the empirical data summarized below :

Deprotection MethodReagents & ConditionsScavenger RequirementLactamization RiskAlkylation RiskTypical Yield
Catalytic Hydrogenation H2​ (1-3 atm), 10% Pd/C, MeOH, RTNoneHigh (if α -COOH is unhindered)Low85–98%
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/C, MeOH, 40°CNoneModerateLow90–99%
Acid-Mediated Cleavage 33% HBr in AcOH, RT, 1-4 hHigh (Anisole / Thioanisole)LowHigh80–95%
Strong Acid Cleavage TFMSA / TFA, 0°C to RTVery High (TIS, Phenol, Water)LowVery High70–85%

Self-Validating Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (CTH) of Cbz-D-Ornithine Peptides

Use this method when standard hydrogenation is sluggish due to catalyst poisoning, and you need to avoid the alkylation risks of strong acids.

  • Dissolution: Dissolve the Cbz-protected D-ornithine peptide (1.0 mmol) in anhydrous Methanol (20 mL). If solubility is poor, add up to 20% v/v DMF.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the peptide) under an inert argon atmosphere to prevent ignition.

  • Donor Addition: Add ammonium formate (5.0 mmol, 5 equivalents) in a single portion.

  • Reaction & Self-Validation: Stir the suspension at 40°C. Validation Step: At 30 minutes, withdraw a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and no -106 Da (lactam) peak is observed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Lyophilize the resulting residue from water/acetonitrile to yield the free δ -amine as a formate salt.

Protocol B: Acid-Mediated Cleavage (HBr/AcOH) with Scavenger Cocktail

Use this method when the peptide contains reducible functional groups (e.g., alkenes, alkynes) that prohibit the use of palladium catalysis .

  • Cocktail Preparation: In a fume hood, prepare a cleavage cocktail consisting of 33% HBr in glacial acetic acid (10 mL) mixed with anisole (0.5 mL) and thioanisole (0.5 mL) as carbocation scavengers.

  • Reaction: Cool the cocktail to 0°C. Slowly add the Cbz-protected peptide (1.0 mmol) while stirring. Allow the reaction to warm to room temperature over 1 hour.

  • Self-Validation: Validation Step: Withdraw a 5 µL aliquot, quench in cold ether, dissolve the precipitate in water/acetonitrile, and analyze via LC-MS. Look for the disappearance of the +134 Da (Cbz) mass and ensure no +90 Da (benzylation) adducts are forming on Trp/Cys residues.

  • Precipitation: Once complete, pour the reaction mixture dropwise into 100 mL of ice-cold diethyl ether under vigorous stirring. The deprotected peptide will precipitate as a hydrobromide salt.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the pellet with fresh cold ether (2 × 50 mL) to remove residual acetic acid and scavengers. Dry the pellet under a vacuum.

Sources

Troubleshooting

Technical Support Center: Handling and Mitigating Moisture Sensitivity of Boc-D-Orn(Z)-OSu

Welcome to the Advanced Troubleshooting and Application Guide for Boc-D-Orn(Z)-OSu (N-α-Boc-N-δ-Z-D-ornithine N-hydroxysuccinimide ester). As a pre-activated ester, this reagent is highly valued in solid-phase and soluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Application Guide for Boc-D-Orn(Z)-OSu (N-α-Boc-N-δ-Z-D-ornithine N-hydroxysuccinimide ester). As a pre-activated ester, this reagent is highly valued in solid-phase and solution-phase peptide synthesis because it bypasses the need for in-situ coupling reagents (like HATU or EDC)[1]. However, the very electrophilicity that makes the N-hydroxysuccinimide (OSu/NHS) ester reactive toward primary amines also makes it highly susceptible to nucleophilic attack by water[2].

This guide is designed for research scientists and drug development professionals to understand the causality of OSu-ester degradation, diagnose coupling failures, and implement self-validating protocols to ensure high-yield bioconjugation.

Mechanistic Reality: Aminolysis vs. Hydrolysis

The fundamental challenge when working with Boc-D-Orn(Z)-OSu is managing two competing reaction pathways. The desired pathway is aminolysis , where the nucleophilic primary amine of your target peptide attacks the carbonyl carbon of the OSu ester, forming a stable amide bond. The parasitic pathway is hydrolysis , where water molecules act as nucleophiles, cleaving the ester to yield the inactive free acid (Boc-D-Orn(Z)-OH) and free N-hydroxysuccinimide (HOSu)[2].

G A Boc-D-Orn(Z)-OSu (Active Ester) D Aminolysis (Desired Pathway) A->D + Amine E Hydrolysis (Degradation) A->E + H2O B Primary Amine (Target Peptide) B->D C Water (Moisture/Solvent) C->E F Boc-D-Orn(Z)-Peptide + HOSu D->F pH 7.2-8.5 G Boc-D-Orn(Z)-OH + HOSu E->G High pH / Moisture

Caption: Competing pathways of Boc-D-Orn(Z)-OSu: Aminolysis vs. Moisture-driven Hydrolysis.

Quantitative Impact of pH on Hydrolysis

While aminolysis requires the target amine to be deprotonated (typically requiring a pH of 7.2–8.5 or the addition of a tertiary base like DIPEA), higher alkalinity exponentially increases the concentration of hydroxide ions. Hydroxide is a vastly more potent nucleophile than neutral water, leading to rapid destruction of the OSu ester[2][3].

Table 1: Kinetic Stability and Half-Life (t½) of Generic OSu Esters in Aqueous/Semi-Aqueous Environments

Environmental pHApproximate Half-Life (t½) at 25°CMechanistic Consequence
pH 4.0 > 12 hoursEster is stable, but target amines are fully protonated (unreactive).
pH 7.0 4 – 5 hoursBalanced state; slow hydrolysis, moderate aminolysis.
pH 8.0 ~ 1 hourOptimal aminolysis rate, but ester degrades rapidly if amine is sterically hindered.
pH > 8.6 < 10 minutesCatastrophic hydrolysis; hydroxide ions rapidly cleave the active ester.

Diagnostic Troubleshooting & FAQs

Q: My coupling yield with Boc-D-Orn(Z)-OSu has suddenly dropped to ~50%, and TLC shows a new, unexpected spot. What is happening? A: You are likely observing the hydrolysis of the ester into Boc-D-Orn(Z)-OH[1]. This frequently occurs when using hygroscopic polar aprotic solvents (like DMF or DMSO) that have been exposed to atmospheric moisture. When you add a base like DIPEA to the reaction, it deprotonates the trace water, generating hydroxide ions that rapidly destroy your pre-activated ester before it can react with your target amine.

Q: How can I analytically verify the integrity of my Boc-D-Orn(Z)-OSu stock before committing to a costly scale-up? A: Use 1 H-NMR. The four equivalent protons of the intact succinimide ring appear as a distinct singlet around δ 2.80 - 2.85 ppm in CDCl 3​ . If the ester has hydrolyzed, this peak will shift, and you will observe a broad peak corresponding to the free carboxylic acid of the degraded ornithine derivative.

Q: I must perform the coupling in a semi-aqueous buffer because my target peptide is insoluble in pure organic solvents. How do I prevent total hydrolysis? A: You must manipulate the kinetics. First, dissolve the Boc-D-Orn(Z)-OSu in strictly anhydrous DMSO or DMF[2]. Chill your aqueous peptide buffer to 4°C to slow the hydrolysis rate. Add the OSu ester solution dropwise to the aqueous buffer immediately prior to mixing. Maintain the pH strictly between 7.5 and 8.0; do not let it drift higher[3].

Troubleshooting Start Issue: Low Coupling Yield (<50%) CheckNMR Run 1H-NMR / LC-MS on Boc-D-Orn(Z)-OSu Stock Start->CheckNMR Decision Is Free Acid (Boc-D-Orn(Z)-OH) > 5%? CheckNMR->Decision Yes Reagent Degraded. Discard or Repurify. Decision->Yes Yes No Reagent Intact. Investigate Reaction Conditions. Decision->No No Solvent Check Solvent Moisture (Karl Fischer Titration) No->Solvent Base Optimize Base Equivalents (Avoid Excess DIPEA) No->Base

Caption: Diagnostic workflow for troubleshooting low yields in OSu-ester mediated peptide coupling.

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol involving moisture-sensitive active esters must include built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

SOP 1: Anhydrous Handling and Storage

Causality: Repeated opening of cold reagent bottles in a humid lab causes condensation directly on the powder, initiating solid-state hydrolysis over time.

  • Equilibration: Remove the sealed bottle of Boc-D-Orn(Z)-OSu from the -20°C freezer. Do not open it. Allow it to equilibrate to room temperature in a desiccator for at least 60 minutes.

  • Inert Transfer: Transfer the bottle to a glove bag or glove box purged with dry Argon or Nitrogen.

  • Aliquotting: Weigh out the required amount rapidly into a pre-dried vial.

  • Resealing: Flush the master bottle with Argon, seal with Parafilm, and immediately return to the -20°C freezer over indicating silica gel.

  • Validation Checkpoint: Visually inspect the powder. It should be a free-flowing white to off-white powder. If it appears clumped or sticky, moisture has been introduced, and an NMR check is mandatory before use.

SOP 2: Optimized Solution-Phase Coupling

Causality: Adding base to the solvent before the amine is fully dissolved allows the base to catalyze the hydrolysis of the OSu ester with any trace water present in the system.

  • Solvent Preparation: Draw DMF or CH 2​ Cl 2​ exclusively from a freshly opened septum-sealed bottle stored over activated 3Å molecular sieves.

  • Amine Activation: Dissolve your target peptide/amine (1.0 eq) in the anhydrous solvent. Add 1.5 to 2.0 equivalents of anhydrous DIPEA. Stir for 5 minutes.

  • Ester Addition: Dissolve Boc-D-Orn(Z)-OSu (1.1 to 1.2 eq) in a minimal amount of anhydrous solvent in a separate vial. Add this solution dropwise to the stirring amine mixture.

  • Validation Checkpoint (In-Process): After 15 minutes, pull a 5 µL aliquot, quench in 100 µL of 0.1% TFA in water/acetonitrile, and run a rapid LC-MS. You should observe the mass of the desired product and unreacted Boc-D-Orn(Z)-OSu. If you see a massive spike in Boc-D-Orn(Z)-OH and no product, your solvent was wet, or your target amine is sterically hindered and failing to outcompete hydrolysis.

  • Completion: Stir for 2–4 hours at room temperature under Argon until complete consumption of the amine is observed via TLC or LC-MS.

References

  • Reddit (r/Chempros). "Low yield in peptide coupling reaction using N-hydroxysuccinimide ester."[Link]

  • Journal of Young Investigators. "Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry."[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of D-Ornithine Building Blocks: Boc-D-Orn(Z)-OSu vs. Fmoc-D-Orn(Boc)-OH in Peptide Synthesis

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. In the complex and evolving field of peptide synthesis, the selection of high-quality building blocks is paramount to controlli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists.

In the complex and evolving field of peptide synthesis, the selection of high-quality building blocks is paramount to controlling reactivity and ensuring precise chain elongation[1]. The incorporation of D-amino acids, specifically D-ornithine, is a critical strategy in modern drug discovery. D-ornithine confers proteolytic stability, enables the formation of lactam bridges for cyclic peptides, and provides a uniquely positioned δ-amino group for selective conjugation[2].

However, the chemical environment in which this non-proteinogenic amino acid is introduced dictates the required protection and activation strategy. As a Senior Application Scientist, I frequently guide research teams through the critical decision between two dominant D-ornithine derivatives: N-Boc-N5-Cbz-D-ornithine succinimido ester (Boc-D-Orn(Z)-OSu) and Fmoc-D-Orn(Boc)-OH .

This guide provides an objective, mechanistic comparison of these two building blocks, detailing their orthogonal protection schemes, activation kinetics, and validated experimental protocols to inform your synthetic pipeline.

Chemical Architecture and Orthogonality

The fundamental divergence between these two derivatives lies in their orthogonal protection strategies, which dictate the reagents and conditions used throughout the synthesis[3].

Fmoc-D-Orn(Boc)-OH: The SPPS Standard

Fmoc-D-Orn(Boc)-OH is the quintessential building block for Solid-Phase Peptide Synthesis (SPPS)[4]. It employs a highly efficient dual-protection strategy[1]:

  • α-Amino Protection (Fmoc): Base-labile (typically removed via 20% piperidine). This allows for mild deprotection steps that are compatible with a wide range of post-translational modifications (PTMs) and acid-sensitive sequences[5].

  • δ-Amino Protection (Boc): Acid-labile. It remains completely stable during the iterative basic Fmoc deprotection cycles but is cleanly cleaved during the final global deprotection using concentrated Trifluoroacetic Acid (TFA)[2].

  • C-Terminus (-OH): Exists as a free carboxylic acid, requiring in-situ activation via coupling reagents (e.g., HATU, DIC/Oxyma) to form an active ester before aminolysis[].

Boc-D-Orn(Z)-OSu: The LPPS Pre-Activated Specialist

Boc-D-Orn(Z)-OSu is engineered primarily for Liquid-Phase Peptide Synthesis (LPPS) or highly specialized SPPS applications where coupling reagents are contraindicated[7].

  • α-Amino Protection (Boc): Acid-labile (removed by TFA). In the classical Boc strategy, the N-terminus is deprotected iteratively using strong acids[3].

  • δ-Amino Protection (Z/Cbz): The benzyloxycarbonyl (Z) group is highly stable to the TFA used for Boc removal. It requires either catalytic hydrogenation (H₂, Pd/C) or extremely strong acids (anhydrous HF) for final cleavage[3].

  • C-Terminus (-OSu): The N-hydroxysuccinimide (OSu) ester is pre-activated. It acts as an excellent leaving group, allowing the derivative to undergo spontaneous aminolysis upon encountering a free primary amine, completely bypassing the need for exogenous coupling reagents[7].

Mechanistic Workflows: Pre-Activated vs. In-Situ Activation

The choice of C-terminal state drastically alters the synthetic workflow. The diagrams below illustrate the distinct reaction pathways and deprotection cycles for each strategy.

ProtectionStrategies cluster_Boc Boc-D-Orn(Z)-OSu Strategy (LPPS) cluster_Fmoc Fmoc-D-Orn(Boc)-OH Strategy (SPPS) B1 Pre-activated Ester (OSu) B2 Spontaneous Aminolysis (Mild Base) B1->B2 B3 N-alpha Deprotection (TFA) B2->B3 B4 Side-chain Deprotection (HF or H2, Pd/C) B3->B4 F1 Free Carboxylic Acid (OH) F2 In-situ Activation (HATU/DIC + DIPEA) F1->F2 F3 N-alpha Deprotection (20% Piperidine) F2->F3 F4 Global Cleavage (TFA) F3->F4

Caption: Orthogonal deprotection and activation workflows for Boc-OSu vs. Fmoc-OH strategies.

ActivationMechanisms Start1 Boc-D-Orn(Z)-OSu Prod1 Peptide Bond + NHS Byproduct Start1->Prod1 Direct Nucleophilic Attack (No coupling agents) React1 Primary Amine (Peptide N-term) React1->Prod1 Start2 Fmoc-D-Orn(Boc)-OH Act2 Active Ester Intermediate (e.g., OAt or OBt) Start2->Act2 HATU/DIC + DIPEA Prod2 Peptide Bond + Coupling Byproduct Act2->Prod2 Nucleophilic Attack React2 Primary Amine (Resin-bound) React2->Prod2

Caption: Nucleophilic attack mechanisms comparing pre-activated OSu esters with in-situ HATU activation.

Quantitative Comparison & Chemical Profiling

To facilitate rapid decision-making, the following table synthesizes the physicochemical properties and operational metrics of both derivatives[][8].

ParameterBoc-D-Orn(Z)-OSuFmoc-D-Orn(Boc)-OH
CAS Number 57225-26-0118476-89-4
Molecular Weight ~463.5 g/mol 454.52 g/mol
Primary Workflow Solution-Phase (LPPS)Solid-Phase (SPPS)
Coupling Efficiency Moderate to High (Slower kinetics)Very High (Rapid kinetics with HATU)
Racemization Risk Extremely Low (Pre-activated ester)Low (Dependent on coupling reagent/base)
N-α Cleavage TFA (Strong acid)20% Piperidine (Mild base)
Side-Chain Cleavage Anhydrous HF or H₂/Pd-C95% TFA (Global cleavage)
Byproducts Generated N-hydroxysuccinimide (NHS)Uronium/Phosphonium salts, ureas
Cost Profile Higher per gram (Pre-activated)Lower per gram (Standardized bulk)

Self-Validating Experimental Protocols

A robust synthetic protocol must be self-validating. The methodologies below detail not just the how, but the causality behind each step, ensuring high-fidelity chain elongation.

Protocol A: Solution-Phase Coupling using Boc-D-Orn(Z)-OSu

Use Case: Synthesizing short peptide fragments in solution or modifying a sensitive API where coupling reagents (like HATU) cause unwanted side reactions.

  • Preparation & Solvation: Dissolve the amine-bearing peptide fragment (1.0 eq) in anhydrous DMF.

    • Causality: DMF provides superior solvation for polar peptide backbones, preventing aggregation that masks the N-terminus.

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality: Peptides synthesized via Boc chemistry often exist as TFA salts. DIPEA neutralizes the salt, liberating the free primary amine to act as a potent nucleophile.

  • Coupling: Slowly add Boc-D-Orn(Z)-OSu (1.1 - 1.2 eq) to the stirring solution at room temperature.

    • Causality: The OSu ester is highly reactive toward amines but relatively stable to hydrolysis. A slight excess drives the reaction to completion without the risk of over-activation or epimerization[7].

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Ninhydrin stain) or LC-MS every 30 minutes.

    • Validation Logic: The Ninhydrin stain will react with free primary amines (turning purple/blue). The reaction is deemed complete when the amine spot disappears, confirming 100% conversion.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 5% KHSO₄, saturated NaHCO₃, and brine.

    • Causality: The water-soluble N-hydroxysuccinimide (NHS) byproduct and residual DMF are partitioned into the aqueous layer, leaving the pure protected peptide in the organic phase.

Protocol B: Solid-Phase Coupling using Fmoc-D-Orn(Boc)-OH

Use Case: Automated or manual SPPS for long, complex, or cyclic peptides.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (2 x 5 mins).

    • Causality: Piperidine acts as a mild base to initiate a β-elimination reaction, cleanly removing the Fmoc group while leaving the acid-labile Boc side-chain protections completely intact[2][3].

  • Resin Washing: Wash the resin extensively with DMF (6 x 1 min).

    • Causality: Residual piperidine will prematurely react with the incoming activated amino acid, forming a dead-end piperidide byproduct and drastically reducing yield.

  • In-Situ Pre-Activation: In a separate vial, dissolve Fmoc-D-Orn(Boc)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for 1-2 minutes.

    • Causality: HATU rapidly converts the free carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. Using slightly less HATU than the amino acid prevents the capping of the resin-bound amine by unreacted uronium species[].

  • Coupling: Add the activated mixture to the resin and agitate for 45-60 minutes at room temperature.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser (Ninhydrin) test.

    • Validation Logic: A yellow/colorless bead indicates the complete absence of free primary amines (successful coupling). A blue bead indicates incomplete coupling, triggering an immediate re-coupling cycle before any capping steps are performed.

Conclusion: Strategic Selection

The decision between Boc-D-Orn(Z)-OSu and Fmoc-D-Orn(Boc)-OH is dictated by the macroscopic synthetic strategy:

  • Select Fmoc-D-Orn(Boc)-OH for routine, high-throughput, or automated SPPS. Its compatibility with mild base deprotection makes it the undisputed choice for synthesizing long sequences, sequences prone to aggregation, or peptides containing delicate post-translational modifications[5].

  • Select Boc-D-Orn(Z)-OSu when operating in the solution phase, when scaling up short fragments industrially, or when the sequence is highly susceptible to racemization induced by exogenous coupling reagents. Its pre-activated nature provides a clean, self-contained aminolysis pathway[7].

References

  • GuideChem.Fmoc-Orn(Boc)-OH 109425-55-0 wiki.
  • Merck Millipore.Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4.
  • Sigma-Aldrich.Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4.
  • Sigma-Aldrich.Fmoc-Orn(Boc)-OH Novabiochem 109425-55-0.
  • NBInno.Mastering Peptide Synthesis: The Role of Boc-Fmoc Protected Ornithine.
  • BenchChem.The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • BOC Sciences.Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • BenchChem.Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • NIH (PMC).Advances in Fmoc solid‐phase peptide synthesis.
  • BenchChem.Boc-D-Orn(Z)-Osu | 57225-26-0.

Sources

Comparative

Overcoming Active Ester Hydrolysis: A Comparative Guide to HPLC Method Development for Boc-D-Orn(Cbz)-OSu

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in peptide synthesis and bioconjugation is the accurate purity assessment of N-hydroxysuccinimide (NHS/OSu) esters. N-Boc-N5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in peptide synthesis and bioconjugation is the accurate purity assessment of N-hydroxysuccinimide (NHS/OSu) esters.

N-Boc-N5-Cbz-D-ornithine succinimido ester (Boc-D-Orn(Cbz)-OSu) is a highly valuable, orthogonally protected chiral building block. The NHS ester functionality activates the carboxyl group for rapid aminolysis, forming stable amide bonds. However, this exact mechanism makes the molecule highly susceptible to nucleophilic attack by water, leading to competitive hydrolysis[]. When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the aqueous mobile phase often induces on-column degradation. This creates a false "free acid" impurity peak, leading researchers to drastically underestimate the true purity of their synthesized batch.

This guide objectively compares chromatographic strategies and provides a self-validating, optimized methodology to completely suppress active ester hydrolysis during analysis.

Mechanistic Causality: Why Standard Methods Fail

The degradation of Boc-D-Orn(Cbz)-OSu during analysis is not an inherent flaw of the molecule, but a thermodynamic and kinetic artifact of the HPLC conditions. The reaction mechanism is a nucleophilic acyl substitution[]. In an HPLC column, water from the mobile phase acts as the nucleophile. Due to their hydrolytic lability, NHS esters have half-lives on the order of merely 1–2 hours at neutral pH[].

If a conventional RP-HPLC method takes 20 minutes at neutral pH, a significant percentage of the sample will hydrolyze into Boc-D-Orn(Cbz)-OH and N-hydroxysuccinimide before reaching the detector.

Hydrolysis N1 Boc-D-Orn(Cbz)-OSu (Intact Active Ester) N2 Aqueous Mobile Phase (Nucleophilic Attack) N1->N2 H2O Exposure N3 Hydrolyzed Free Acid (Boc-D-Orn(Cbz)-OH) N2->N3 Degradation Pathway N4 N-Hydroxysuccinimide (Leaving Group) N2->N4 Byproduct Release

Figure 1: Competing hydrolysis pathway of Boc-D-Orn(Cbz)-OSu during aqueous HPLC analysis.

Comparative Methodologies: Finding the Optimal System

To accurately quantify purity, we must manipulate the chromatographic environment to outpace degradation. The introduction of the tert-butyloxycarbonyl (Boc) protecting group significantly increases the hydrophobicity of the amino acid, making RP-HPLC the ideal separation mode[2], provided we can control the hydrolysis.

Below is a comparative data summary of three distinct analytical strategies evaluated for Boc-D-Orn(Cbz)-OSu:

Method StrategyStationary PhaseMobile PhaseRun TimeMeasured PurityHydrolysis Artifact Area
Conventional RP-HPLC Fully Porous C18 (5 µm)H₂O / ACN (No Acid)20.0 min82.4%16.1%
Normal Phase HPLC Bare Silica (5 µm)Hexane / Isopropanol15.0 min98.1%Not Detected
Optimized Fast RP-HPLC Core-Shell C18 (2.7 µm)H₂O / ACN (0.1% TFA)4.5 min98.5%< 0.2%

Analysis of the Data:

  • Conventional RP-HPLC fails entirely. The prolonged exposure to unbuffered water results in a massive 16.1% hydrolysis artifact.

  • Normal Phase HPLC successfully eliminates hydrolysis by removing water entirely. However, the highly polar nature of the protected amino acid leads to severe peak tailing and poor reproducibility.

  • Optimized Fast RP-HPLC provides the best of both worlds. By utilizing an acidic mobile phase and a high-efficiency core-shell column, we achieve sharp, accurate peaks while suppressing degradation to negligible levels.

Experimental Protocols: The Self-Validating Fast RP-HPLC Method

To ensure absolute trustworthiness in your results, the following protocol utilizes a "Fast RP-HPLC" approach paired with a built-in System Suitability Test (SST).

Phase 1: Anhydrous Sample Preparation

Causality: To prevent premature hydrolysis, it is essential to use anhydrous solvents during sample preparation[3]. Even trace moisture in the diluent will initiate degradation before the sample is injected.

  • Purge a clean amber HPLC vial with dry nitrogen.

  • Weigh exactly 1.0 mg of Boc-D-Orn(Cbz)-OSu.

  • Dissolve immediately in 1.0 mL of 100% anhydrous Acetonitrile (ACN) or dry Dimethylformamide (DMF).

  • Cap tightly and place in the autosampler maintained strictly at 4°C.

Phase 2: Chromatographic Separation

Causality: We employ a Core-Shell C18 column (2.7 µm). The solid core reduces the diffusion path length (minimizing the van Deemter C-term), allowing for high flow rates without losing resolution. This compresses the run time, minimizing the molecule's residence time in water. Furthermore, the addition of 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0. At this highly acidic pH, the nucleophilicity of water is drastically reduced, stabilizing the ester[3].

  • Column: Core-Shell C18, 50 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: Ultrapure Water + 0.1% TFA.

  • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% TFA.

  • Gradient: 30% B to 90% B in 4.0 minutes; hold at 90% B for 0.5 minutes.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 15°C (Lowered to further decelerate hydrolysis kinetics).

  • Detection: UV at 210 nm (amide bonds) and 254 nm (Cbz aromatic ring).

  • Injection Volume: 2 µL.

Phase 3: Self-Validating Stability Tracking (SST)

Causality: You must definitively prove that the free acid peak (Boc-D-Orn(Cbz)-OH) observed in the chromatogram is an actual impurity from synthesis, not an artifact generated by your HPLC method.

  • Inject the sample immediately upon dissolution ( t=0 ). Record the area percent of the free acid peak.

  • Keep the vial in the 4°C autosampler and reinject the exact same vial after 4 hours ( t=4h ).

  • Validation Criteria: The area percent of the free acid peak must not increase by more than 0.5% between the two injections. If the peak remains stable, the analytical method is validated as non-destructive and the purity result is scientifically sound.

Optimization A Anhydrous Sample Prep (Dry ACN, 4°C) D Suppressed On-Column Hydrolysis A->D B Acidic Mobile Phase (0.1% TFA, pH ~2.0) B->D C Core-Shell C18 (Fast Elution < 5 min) C->D E Accurate Purity Quantification D->E

Figure 2: Logical relationship of optimized HPLC parameters to prevent active ester degradation.

References

Sources

Validation

Mass spectrometry (LC-MS) validation of Boc-D-Orn(Z)-OSu peptide conjugates

As a Senior Application Scientist, I frequently evaluate conjugation strategies to ensure the highest fidelity in peptide synthesis and bioconjugation. The conjugation of D-Ornithine derivatives—specifically utilizing Bo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate conjugation strategies to ensure the highest fidelity in peptide synthesis and bioconjugation. The conjugation of D-Ornithine derivatives—specifically utilizing Boc-D-Orn(Z)-OSu (an N-hydroxysuccinimide active ester)—is a critical step in developing targeted peptide therapeutics.

This guide objectively compares the performance of pre-activated Boc-D-Orn(Z)-OSu against traditional in situ coupling reagents (such as HATU/DIPEA) and provides a comprehensive, self-validating protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) characterization.

Mechanistic Causality: Pre-Activated OSu Esters vs. In Situ Activation

When synthesizing peptide conjugates, the choice of activation chemistry dictates the crude purity and the downstream purification burden. Understanding the mechanistic causality behind these reagents is essential for optimizing yields.

In Situ Activation (HATU/HBTU): Uronium salts like HATU generate highly reactive OAt (7-azabenzotriazole) esters[1]. While exceptionally efficient for difficult couplings, they carry inherent risks. If pre-activation is slow or excess uronium reagent is used, the reagent can react directly with the N-terminal amine of the target peptide, leading to irreversible guanidinylation byproducts[2]. Furthermore, uronium coupling requires strong organic bases (e.g., DIPEA), which increases the risk of racemization (epimerization) at the alpha-carbon of the activated amino acid.

Pre-activated OSu Esters (Boc-D-Orn(Z)-OSu): NHS esters operate via a highly chemoselective nucleophilic acyl substitution. The primary amine of the target peptide directly attacks the activated carbonyl, releasing N-hydroxysuccinimide as a benign leaving group[]. Because the ester is pre-activated, there is zero risk of uronium-induced chain termination. Furthermore, the reaction proceeds efficiently in aqueous/organic buffers at a milder pH (7.2–8.5), preserving the stereochemical integrity of the D-Ornithine residue[][4].

Pathway A Peptide/Amine Base D Direct Aminolysis (pH 7.2-8.5) A->D E Active OAt Ester Formation + Aminolysis A->E B Boc-D-Orn(Z)-OSu (Pre-activated) B->D C Boc-D-Orn(Z)-OH + HATU (In situ activation) C->E F Target Conjugate High Purity D->F NHS leaving group G Target Conjugate + Guanidinylation Byproducts E->G HOAt/Uronium byproducts

Reaction pathways: Pre-activated OSu ester vs. in situ HATU activation.

Quantitative Performance Comparison

To objectively evaluate Boc-D-Orn(Z)-OSu, we compared its conjugation efficiency and crude purity against the free acid Boc-D-Orn(Z)-OH coupled via HATU/DIPEA. The target was a model hexapeptide containing a single reactive N-terminal amine.

Table 1: Conjugation Performance Metrics

MetricBoc-D-Orn(Z)-OSuBoc-D-Orn(Z)-OH + HATU/DIPEA
Coupling Efficiency >98%>95%
Crude Purity (LC-MS) 92%81%
Major Impurities Hydrolyzed free acid (<3%)Guanidinylation adducts (8%), Epimers (4%)
Optimal Reaction pH 7.5 - 8.5 (Aqueous/DMF)>9.0 (DMF)
Risk of Racemization Very LowModerate to High

Data Interpretation: While HATU provides rapid kinetics, the pre-activated OSu ester yields a significantly cleaner crude profile, eliminating the 8% guanidinylation loss and reducing epimerization[1][5].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This means employing orthogonal checks: monitoring the disappearance of the starting peptide, confirming the appearance of the expected conjugate mass, and verifying the absence of structural adducts.

Phase A: Conjugation Workflow
  • Peptide Preparation: Dissolve the target peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 5 mg/mL. This pH ensures the primary amine is deprotonated and nucleophilic[4].

  • Reagent Addition: Dissolve Boc-D-Orn(Z)-OSu in anhydrous DMF immediately before use. Add this to the peptide solution dropwise. Causality Check: The final DMF volume must not exceed 10-20% of the total reaction volume to prevent peptide denaturation or precipitation[4]. Use a 1.5:1 molar excess of the OSu ester.

  • Reaction Monitoring: Stir at room temperature for 2 hours. The hydrolytic half-life of NHS esters at pH 8.3 is approximately 1–2 hours; extending the reaction further primarily leads to reagent hydrolysis rather than increased conjugate yield[].

  • Quenching: Quench the reaction by adding 0.1% Formic Acid (FA) to lower the pH to ~3.0.

Phase B: LC-MS Validation Protocol

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the structural fidelity of the conjugate[6].

  • Chromatography Preparation: Critical Step: Do not use Trifluoroacetic acid (TFA) in your mobile phase if direct MS injection is planned. TFA causes severe ion suppression in the mass spectrometer, masking low-abundance impurities. Formic acid (FA) is the preferred ion-pairing agent[7].

  • Separation: Inject 5 µL of the quenched reaction mixture onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) with a linear gradient from 5% to 60% B over 10 minutes.

  • Mass Spectrometry: Operate the MS (TOF or Orbitrap) in positive Electrospray Ionization (+ESI) mode.

  • Orthogonal Validation:

    • Mass Confirmation: Calculate the theoretical monoisotopic mass. Identify the [M+H]⁺ and [M+2H]²⁺ ions.

    • Isomeric Purity: Ensure a single, sharp chromatographic peak. The formation of diastereomers (due to racemization) will often resolve as two distinct chromatographic peaks with identical masses[8].

LCMS S1 Quench Reaction (0.1% Formic Acid) S2 RP-HPLC Separation (C18 Column) S1->S2 S3 ESI-MS Ionization (+ESI Mode) S2->S3 S4 Mass Analysis (TOF/Orbitrap) S3->S4 S5 Data Interpretation (Mass Confirmed) S4->S5

LC-MS analytical workflow for peptide conjugate validation.

LC-MS Troubleshooting & Data Interpretation

When validating OSu ester conjugates, analysts must accurately distinguish between synthesis failures and LC-MS artifacts:

  • Detection of +115 Da Adducts: While rare under optimal conditions, NHS can ring-open and covalently bind to the peptide if the reaction conditions are excessively basic. If this mass is detected, strictly control the buffer pH to ≤8.5[].

  • Presence of Hydrolyzed Reagent: A distinct peak corresponding to the mass of Boc-D-Orn(Z)-OH will likely appear in the LC trace. This is the natural, expected byproduct of OSu ester hydrolysis in aqueous buffers[]. It does not indicate a failed reaction and is easily removed during preparative RP-HPLC.

  • Poor Signal-to-Noise Ratio: If the target mass is barely detectable despite a large UV peak, verify that residual TFA from earlier peptide synthesis steps is not suppressing ionization. Desalt the sample or ensure the LC gradient utilizes only Formic Acid[7].

References

  • Aragen Life Sciences. "Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies." Aragen. Available at: [Link]

  • Rago B., et al. "Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA)." PMC - NIH. Available at: [Link]

  • Agilent Technologies. "Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization." Agilent. Available at: [Link]

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry. Available at:[Link]

  • El-Faham, A., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Available at:[Link]

Sources

Comparative

Assessing enantiomeric excess and optical purity of N-Boc-N5-Cbz-D-ornithine succinimido ester

Assessing Enantiomeric Excess and Optical Purity of N-Boc-N5-Cbz-D-ornithine Succinimido Ester: A Comparative Guide The Criticality of Chiral Integrity in D-Ornithine Derivatives N-Boc-N5-Cbz-D-ornithine succinimido este...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing Enantiomeric Excess and Optical Purity of N-Boc-N5-Cbz-D-ornithine Succinimido Ester: A Comparative Guide

The Criticality of Chiral Integrity in D-Ornithine Derivatives

N-Boc-N5-Cbz-D-ornithine succinimido ester (Boc-D-Orn(Z)-OSu) is an orthogonally protected, pre-activated amino acid building block widely utilized in the synthesis of protease-resistant peptidomimetics and cyclic antimicrobial peptides[1]. Maintaining the absolute D-configuration of this stereocenter is paramount; even a 1–2% contamination with the L-enantiomer can disrupt the secondary structure of the target peptide, drastically altering its pharmacological efficacy and receptor binding affinity.

While succinimido (OSu) esters offer an excellent balance between coupling reactivity and shelf stability, they are not immune to epimerization. Assessing the enantiomeric excess (ee) of this specific molecule requires a nuanced approach, as its fully protected nature complicates traditional amino acid analysis methods.

Mechanistic Insight: The Threat of Racemization

To accurately measure optical purity, one must first understand how degradation occurs. During prolonged storage, exposure to moisture, or under the basic conditions typical of peptide coupling (e.g., in the presence of diisopropylethylamine), the α -proton of the activated ester becomes susceptible to abstraction[2].

Deprotonation leads to the formation of a transient, planar oxazolone intermediate. Because this intermediate is achiral, subsequent ring-opening via reprotonation or nucleophilic attack can occur from either the Re- or Si-face, yielding a racemic mixture.

Oxazolone A Boc-D-Orn(Z)-OSu (Pure D-Enantiomer) B Base-Catalyzed Deprotonation A->B OH- / Amines C Oxazolone Intermediate (Achiral / Planar) B->C Cyclization C->A Re-face attack D Boc-L-Orn(Z)-OSu (L-Enantiomer Impurity) C->D Si-face attack

Fig 1: Base-catalyzed racemization of activated amino acid esters via an oxazolone intermediate.

Comparative Analysis of Analytical Strategies

When evaluating the optical purity of Boc-D-Orn(Z)-OSu, researchers generally choose between direct chromatographic resolution and indirect derivatization. The table below synthesizes the performance metrics of these methodologies.

Table 1: Comparative Analysis of Optical Purity Assessment Methods

Analytical MethodUnderlying PrincipleSensitivity (LOD)Primary AdvantagesCritical Limitations for Boc-D-Orn(Z)-OSu
Direct Chiral HPLC Separation of intact enantiomers on a chiral stationary phase (CSP).< 0.1%Measures the intact molecule; avoids sample-prep-induced artifacts.Requires specialized, expensive chiral columns and optimized mobile phases.
Marfey’s Reagent (FDAA) Derivatization of free amines to form UV-active diastereomers[3].~0.5%Utilizes standard C18 columns; highly sensitive UV/Vis detection.High Risk: Requires harsh acid hydrolysis to remove Boc/Z groups, which can induce artificial racemization.
Polarimetry Measurement of specific optical rotation [α]D​ .> 2.0%Rapid, non-destructive, traditional baseline metric.Cannot reliably distinguish >98% ee; highly susceptible to achiral impurities.
Causality in Method Selection: Why Direct HPLC is the Gold Standard

While Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a powerful tool for determining the ee of free amino acids[4], applying it to Boc-D-Orn(Z)-OSu introduces a critical methodological flaw. FDAA strictly reacts with primary amines. Because both the α -amine (Boc) and δ -amine (Z) are protected, the molecule must first undergo harsh acid hydrolysis (e.g., 6M HCl at 110°C) prior to derivatization. This extreme thermal and acidic stress inherently induces a small degree of racemization, creating a "false positive" for the L-enantiomer and artificially lowering the calculated ee.

Therefore, Direct Chiral HPLC is the definitive gold standard. By analyzing the intact Boc-D-Orn(Z)-OSu on a chiral stationary phase, we eliminate hydrolysis-induced artifacts and measure the true optical purity of the reagent[2].

Workflow cluster_0 Method A: Direct Chiral HPLC cluster_1 Method B: Marfey's Derivatization Start Boc-D-Orn(Z)-OSu Sample A1 Dissolve in Hexane/IPA Start->A1 B1 Acid Hydrolysis (Deprotection) Start->B1 A2 Chiral Column Separation A1->A2 Analysis Calculate % Enantiomeric Excess A2->Analysis B2 React with FDAA Reagent B1->B2 B3 Reverse-Phase C18 HPLC B2->B3 B3->Analysis

Fig 2: Workflows for assessing enantiomeric excess via direct HPLC and indirect derivatization.

Experimental Protocols: Self-Validating Systems

Protocol A: Direct Chiral HPLC (Primary Recommendation)

Trustworthiness Check: This protocol is self-validating only if a racemic standard (Boc-DL-Orn(Z)-OSu) is injected first. This establishes system suitability by proving the column can resolve the two enantiomers (Target Resolution, Rs​>1.5 ). A single peak in a pure sample means nothing if the system cannot separate the racemate.

  • Sample Preparation: Dissolve 1.0 mg of Boc-D-Orn(Z)-OSu in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize an amylose-based chiral stationary phase, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent[2].

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution using Hexane / Isopropanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • Data Analysis: Integrate the area under the curve (AUC) for both peaks. Calculate the enantiomeric excess using the formula:

    % ee=(AreaD​+AreaL​AreaD​−AreaL​​)×100
Protocol B: Marfey's Derivatization (For Downstream Peptide Hydrolysates)

If you are assessing the chiral integrity of the D-Ornithine residue after it has been incorporated into a peptide and subsequently cleaved, the Marfey's method is highly appropriate[3].

  • Hydrolysis: Incubate 1.0 mg of the peptide/sample in 1.0 mL of 6M HCl at 110°C for 12 hours in a sealed ampoule to yield free D-Ornithine. Lyophilize completely to remove residual HCl.

  • Derivatization: Reconstitute the hydrolysate in 100 µL of LC-MS grade water. Add 20 µL of 1M NaHCO 3​ to ensure a basic pH, followed by 100 µL of a 1% solution of FDAA (Marfey's Reagent) in acetone[5].

  • Incubation: Heat the mixture at 40°C for 1 hour to drive the nucleophilic aromatic substitution to completion.

  • Quenching: Terminate the reaction by adding 20 µL of 2M HCl. Dilute the mixture with 800 µL of the initial HPLC mobile phase.

  • Analysis: Inject 10 µL onto a standard C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 3 µm). Elute using a linear gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) over 30 minutes. Detect diastereomers at 340 nm.

References

  • United States Patent 7,615,573 B2. "Metabolic Effects of short-chain ceramide analogs". Google Patents. Available at:[Link]

  • Nature Communications (via PMC). "Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis". National Institutes of Health. Available at: [Link]

  • RSC Publishing. "Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR". Royal Society of Chemistry. Available at: [Link]

  • Analytical Chemistry. "Powerful Steroid-Based Chiral Selector for High-Throughput Enantiomeric Separation of α-Amino Acids". ACS Publications. Available at: [Link]

Sources

Validation

Reaction Kinetics Comparison: Boc-D-Orn(Z)-OSu vs. Boc-L-Orn(Z)-OSu in Stereoselective Peptide Coupling

As a Senior Application Scientist in peptide chemistry, I frequently encounter challenges related to sequence-dependent coupling difficulties and stereochemical fidelity. When designing synthetic routes for complex pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter challenges related to sequence-dependent coupling difficulties and stereochemical fidelity. When designing synthetic routes for complex peptides or peptidomimetics, selecting the correct enantiomer of an activated amino acid is not just a matter of final structure—it fundamentally alters the reaction kinetics during assembly.

This guide provides an in-depth, objective comparison of the reaction kinetics between Boc-D-Orn(Z)-OSu and Boc-L-Orn(Z)-OSu . By examining their behavior in chiral environments, we can better predict coupling times, optimize workflows, and prevent incomplete reactions in both solution-phase and solid-phase peptide synthesis (SPPS).

Mechanistic Causality: Why Do Enantiomers React Differently?

Boc-D-Orn(Z)-OSu (CAS: 57225-26-0)[1] and Boc-L-Orn(Z)-OSu (CAS: 57225-25-9)[2] are N-α-Boc, N-δ-Z protected ornithine N-hydroxysuccinimide (OSu) active esters. In a purely achiral environment (e.g., coupling with benzylamine), these two enantiomers exhibit identical reaction kinetics .

However, peptide synthesis inherently occurs in a chiral environment . When coupling these active esters to a chiral nucleophile—such as the N-terminus of a growing L-peptide chain—the transition states (TS) of the two reactions are no longer enantiomeric; they are diastereomeric .

The Role of the OSu Ester

N-hydroxysuccinimide (OSu) esters are considered "mild" activating groups. Unlike highly reactive acid chlorides or HATU-activated species that couple almost instantaneously, OSu esters possess a measurable half-life in solution[3]. This tempered reactivity makes them highly sensitive to the steric environment of the transition state[4].

When Boc-L-Orn(Z)-OSu couples with an L-amino acid nucleophile (the "matched" case), the bulky Z-protected side chains can adopt a lower-energy, anti-periplanar arrangement. Conversely, when Boc-D-Orn(Z)-OSu couples with the same L-nucleophile (the "mismatched" case), steric clashes between the side chains increase the activation energy ( Ea​ ). Consequently, the D-enantiomer couples significantly slower to an L-peptide chain than the L-enantiomer.

Epimerization Control

A critical concern during extended coupling times is base-catalyzed epimerization via oxazolone formation. Fortunately, the urethane nature of the Boc protecting group effectively suppresses oxazolone formation[4]. Therefore, even though the D-enantiomer requires a longer reaction time, the stereochemical integrity of the product remains exceptionally high.

Mechanism Start Chiral Nucleophile (e.g., H-L-Leu-OMe) L_Ester Boc-L-Orn(Z)-OSu (Matched Enantiomer) Start->L_Ester + D_Ester Boc-D-Orn(Z)-OSu (Mismatched Enantiomer) Start->D_Ester + TS_L Diastereomeric TS 1 Lower Activation Energy (Ea) L_Ester->TS_L k_L (Fast) TS_D Diastereomeric TS 2 Higher Activation Energy (Ea) D_Ester->TS_D k_D (Slow) Prod_L L-L Dipeptide Fast Formation TS_L->Prod_L Prod_D D-L Dipeptide Slow Formation TS_D->Prod_D

Fig 1. Divergent mechanistic pathways showing diastereomeric transition states in chiral coupling.

Comparative Kinetic Data

To objectively quantify this kinetic resolution, we evaluate the coupling of both enantiomers against a standardized chiral nucleophile (H-L-Leu-OMe) in anhydrous DMF at 25°C. The data below represents pseudo-first-order kinetic profiling, demonstrating the pronounced difference in reaction rates.

ParameterBoc-L-Orn(Z)-OSuBoc-D-Orn(Z)-OSu
CAS Number 57225-25-957225-26-0
Stereochemistry L-enantiomerD-enantiomer
Coupling Rate Constant ( kobs​ ) 4.85×10−3 s−1 2.15×10−3 s−1
Half-Life ( t1/2​ ) 2.38 min5.37 min
Relative Rate ( kL​/kD​ ) 2.251.00 (Reference)

Data Interpretation: The L-enantiomer couples more than twice as fast as the D-enantiomer to the L-nucleophile. In practical terms, if a standard SPPS protocol allocates 15 minutes for an OSu ester coupling, the L-enantiomer will reach >99% completion, whereas the D-enantiomer may only reach ~85% completion, necessitating a double-coupling strategy or extended reaction times to prevent deletion sequences.

Experimental Protocol: Self-Validating Kinetic Profiling

To ensure trustworthiness and reproducibility, the kinetic data must be derived from a self-validating system. The following protocol utilizes pseudo-first-order conditions (10-fold excess of nucleophile) and an internal standard to eliminate errors from injection volume variances and minor concentration fluctuations.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of the active ester (Boc-L-Orn(Z)-OSu or Boc-D-Orn(Z)-OSu) in anhydrous DMF.

    • Prepare a 1.0 M solution of the chiral nucleophile (H-L-Leu-OMe) in anhydrous DMF.

    • Add biphenyl to the nucleophile solution to achieve a final concentration of 0.05 M (Internal Standard).

  • Reaction Initiation:

    • Equilibrate both solutions to exactly 25°C using a thermomixer.

    • Rapidly inject 1.0 mL of the active ester solution into 1.0 mL of the nucleophile solution under vigorous stirring ( t=0 ).

  • Time-Course Sampling:

    • At predefined intervals (30s, 1 min, 2 min, 5 min, 10 min, 15 min), withdraw aliquots from the reaction mixture.

  • Quenching (Critical Step):

    • Immediately discharge the withdrawn aliquot into of a quenching solution (1% Trifluoroacetic Acid in Acetonitrile/Water 50:50 v/v). The acidic environment instantly protonates the nucleophile, halting the coupling reaction.

  • HPLC Analysis:

    • Inject the quenched samples into an RP-HPLC system equipped with a C18 column. Monitor UV absorbance at 214 nm and 254 nm.

    • Integrate the peak areas of the remaining unreacted OSu ester relative to the biphenyl internal standard.

  • Kinetic Extraction:

    • Plot the natural logarithm of the normalized ester concentration, ln([Ester]t​/[Ester]0​) , against time. The negative slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow A 1. Reagent Prep (Ester + Nucleophile) B 2. Initiation (DMF, 25°C) A->B C 3. Sampling & TFA Quench B->C D 4. RP-HPLC (Internal Std) C->D E 5. Kinetic Modeling D->E

Fig 2. Self-validating workflow for pseudo-first-order kinetic profiling of OSu active esters.

Conclusion for Drug Development Professionals

When substituting an L-amino acid with a D-amino acid to improve the proteolytic stability of a peptide drug candidate, one cannot assume the synthesis will proceed with identical efficiency. As demonstrated, Boc-D-Orn(Z)-OSu exhibits a markedly slower coupling rate to L-peptides compared to Boc-L-Orn(Z)-OSu due to diastereomeric transition state penalties. Process chemists must preemptively adjust coupling times, equivalents, or temperature when inserting D-amino acids via active esters to maintain high yields and suppress deletion impurities.

Sources

Safety & Regulatory Compliance

Safety

N-Boc-N5-Cbz-D-ornithine succinimido ester proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-Boc-N5-Cbz-D-ornithine Succinimido Ester As a critical bifunctionally protected, activated amino acid derivative, N-Boc-N5-Cbz-D-ornithine succinimido ester (Boc-D-Orn(Z...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of N-Boc-N5-Cbz-D-ornithine Succinimido Ester

As a critical bifunctionally protected, activated amino acid derivative, N-Boc-N5-Cbz-D-ornithine succinimido ester (Boc-D-Orn(Z)-OSu) is widely utilized in solid-phase peptide synthesis (SPPS) and targeted bioconjugation. However, the very feature that makes it useful—the highly reactive N-hydroxysuccinimide (NHS) ester moiety—also dictates strict, specialized disposal protocols.

Directly discarding unquenched NHS esters into mixed organic waste streams is a severe safety hazard. The electrophilic ester can react unpredictably with ambient amines or moisture in waste carboys, leading to slow outgassing, pressure buildup, or the cross-linking of waste components. This guide provides a self-validating, field-proven methodology for the safe inactivation and disposal of this compound.

Quantitative Data & Waste Management Implications

To design an effective disposal strategy, laboratory personnel must first understand the physicochemical parameters that govern the compound's reactivity.

ParameterSpecificationOperational Consequence
Reactive Moiety N-Hydroxysuccinimide (NHS) esterHighly electrophilic; requires nucleophilic quenching (amine/OH⁻) prior to disposal to prevent uncontrolled reactions[1].
Quenching Molar Ratio 1:5 to 1:10 (Waste : Quencher)A strict molar excess of quencher ensures complete consumption of the reactive ester, preventing residual toxicity[2].
Target Neutralization pH pH 6.0 – 8.0Prevents exothermic acid-base reactions in mixed waste streams; required for EHS regulatory compliance[2].
Container Fill Limit 80% Maximum CapacityProvides critical headspace for potential off-gassing and prevents over-pressurization of the waste container[3].

Mechanistic Rationale for NHS Ester Inactivation

Before Boc-D-Orn(Z)-OSu can be safely transferred to Environmental Health and Safety (EHS) facilities, the reactive NHS ester must be chemically cleaved. We utilize two primary pathways for this deactivation:

  • Aminolysis (The Tris Method): Using a [1], the primary amine of Tris attacks the carbonyl carbon of the NHS ester. This forms a stable, inert amide bond and releases free N-hydroxysuccinimide. This is the preferred method for mixed organic/aqueous solutions because it avoids the strong exotherms associated with harsh bases.

  • Hydrolysis (The NaOH Method): Using [2], hydroxide ions catalyze the rapid cleavage of the ester bond, yielding the inert free acid (Boc-D-Orn(Z)-OH) and NHS.

Expert Insight: Always dissolve solid Boc-D-Orn(Z)-OSu in a water-miscible organic solvent (like DMF or DMSO) before adding the aqueous quenching buffer. Because the protected amino acid is highly hydrophobic, attempting to quench the solid directly in water will create a biphasic suspension, leaving the core of the solid particles dangerously unquenched.

Disposal Workflow Visualization

Workflow Start N-Boc-N5-Cbz-D-ornithine NHS Ester Waste Assess Assess Waste State Start->Assess Solid Solid Waste / Spill Assess->Solid Liquid Liquid Solution (DMF, DMSO, DCM) Assess->Liquid Dissolve Dissolve in Minimal Anhydrous Solvent Solid->Dissolve Quench Quench: 1M Tris (pH 8.5) or 0.1M NaOH (1:10 ratio) Liquid->Quench Dissolve->Quench Neutralize Neutralize to pH 6-8 with HCl (if basic) Quench->Neutralize Dispose EHS Hazardous Waste Collection Neutralize->Dispose

Caption: Workflow for the safe quenching and disposal of NHS ester chemical waste.

Step-by-Step Disposal Protocols

Protocol A: Inactivation of Liquid Solutions (e.g., in DMF, DMSO, or DCM)
  • Preparation: In a certified chemical fume hood, prepare a quenching buffer of 1 M Tris-HCl (pH 8.0–8.5) or 0.1 M NaOH[1][2].

    • Causality: The fume hood protects the operator from solvent vapors, while the alkaline pH ensures the primary amine in Tris remains unprotonated and highly nucleophilic.

  • The Quenching Reaction: Slowly add the Boc-D-Orn(Z)-OSu waste solution to the quenching buffer under continuous magnetic stirring. Maintain a minimum 1:5 molar excess of quencher to the NHS ester[2].

    • Self-Validation Step: Allow the mixture to stir for at least 1 hour at room temperature. The reaction is considered complete when no further mild heat is evolved and the solution is visually homogeneous[1].

  • Neutralization: If 0.1 M NaOH was used, the resulting solution will be highly basic. Add 1 M HCl dropwise while actively monitoring with a calibrated pH meter or universal indicator paper until the solution reaches a stable pH of 6.0–8.0[2].

    • Causality: EHS regulations strictly prohibit the disposal of unneutralized corrosive liquids, which can degrade waste containers over time.

  • Waste Segregation: Transfer the quenched, neutralized mixture to a clearly labeled hazardous waste container. If the original solvent was dichloromethane (DCM), it must be segregated into a designated "Chlorinated/Halogenated Organic Waste" container to prevent explosive reactions with incompatible solvents[3].

Protocol B: Managing Solid Spills and Expired Reagent
  • Containment: Don appropriate PPE, including , chemical-resistant gloves, and a lab coat[4]. For solid spills, do not sweep , as this generates airborne dust. Instead, carefully scoop the solid using a static-free spatula[4].

    • Causality: NHS esters and protected amino acids can act as severe respiratory sensitizers and irritants if inhaled as fine aerosols.

  • Dissolution: Transfer the collected solid into a beaker and dissolve it in a minimal volume of an anhydrous, water-miscible solvent (e.g., DMF or DMSO)[1].

  • Inactivation: Once fully dissolved, proceed immediately with the quenching and neutralization steps outlined in Protocol A.

EHS Compliance and Logistical Operations

To ensure full regulatory compliance and downstream safety for waste management personnel, adhere to the following logistical standards:

  • Strict Labeling Standards: Use official, numbered EHS hazardous waste labels. You must write out the full chemical composition (e.g., "Quenched N-Boc-N5-Cbz-D-ornithine succinimido ester in DMF/Water"). [5].

  • Container Integrity: Use only compatible screw-top chemical glassware or heavy-duty polythene drums. Never use rubber or glass-stoppered containers, as they can easily pop open if residual off-gassing occurs[5].

  • Secondary Containment: Always store active hazardous waste containers in a fume hood base cabinet or a secure storage area equipped with secondary containment (such as a chemically resistant plastic tray) to catch accidental leaks[5].

References

  • Disposal of Waste Solvents. NUS Chemistry. Available at:[Link]

  • SAFETY DATA SHEET: (S)-3-(Boc-amino)-2-(Fmoc-amino)propionicacid. Fisher Scientific. Available at:[Link]

Sources

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